CD38 inhibitor 1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[4-(2-methoxyethoxy)cyclohexyl]amino]-1-methyl-6-(1,3-thiazol-5-yl)quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-25-20-8-3-15(21-13-23-14-29-21)11-18(20)19(12-22(25)26)24-16-4-6-17(7-5-16)28-10-9-27-2/h3,8,11-14,16-17,24H,4-7,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQALSOBHVEJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=CN=CS3)C(=CC1=O)NC4CCC(CC4)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336660 | |
| Record name | CD38-IN-78c | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1700637-55-3 | |
| Record name | CD38-IN-78c | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to CD38 Inhibitor 78c and its Regulation of NAD+ Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling proteins, including sirtuins and poly (ADP-ribose) polymerases (PARPs). The age-related decline in NAD+ levels is linked to a range of metabolic and degenerative diseases. CD38, a transmembrane glycoprotein, is a major NAD+-consuming enzyme in mammals, and its expression increases with age. Inhibition of CD38 has emerged as a promising therapeutic strategy to counteract the age-related decline in NAD+ and ameliorate associated pathologies. This technical guide focuses on the potent and specific CD38 inhibitor, 78c, detailing its mechanism of action, efficacy, and the experimental protocols used to characterize its effects on NAD+ metabolism.
Introduction to CD38 and NAD+ Metabolism
CD38 is a multifunctional enzyme with NAD+ glycohydrolase and ADP-ribosyl cyclase activities, leading to the degradation of NAD+ to produce nicotinamide (NAM) and adenosine diphosphate-ribose (ADPR), or cyclic ADPR (cADPR), respectively.[1] As a primary regulator of cellular NAD+ levels, elevated CD38 activity, particularly during aging and inflammation, contributes significantly to the depletion of the cellular NAD+ pool.[2] This depletion impairs the function of NAD+-dependent enzymes like sirtuins, which are crucial for maintaining mitochondrial health, DNA repair, and metabolic homeostasis.[3] Consequently, inhibiting CD38 to preserve or restore NAD+ levels is a key area of research for addressing age-related metabolic dysfunction.[1]
Mechanism of Action of CD38 Inhibitor 78c
The thiazoloquin(az)olin(on)e compound, 78c (also known as CD38-IN-78c), is a highly potent, specific, and reversible inhibitor of CD38.[4] Kinetic analyses have demonstrated that 78c functions as an uncompetitive inhibitor of CD38's NADase activity. This mode of inhibition suggests that 78c binds to the enzyme-substrate complex, providing a high degree of specificity. By inhibiting CD38, 78c effectively reduces the degradation of NAD+ and its precursors, such as nicotinamide mononucleotide (NMN), leading to a significant increase in intracellular NAD+ concentrations. This restoration of NAD+ levels subsequently enhances the activity of sirtuins and other NAD+-dependent enzymes, contributing to the beneficial metabolic effects observed in preclinical studies.
Quantitative Data for CD38 Inhibitor 78c
The following tables summarize the key quantitative data for the CD38 inhibitor 78c from in vitro and in vivo studies.
Table 1: In Vitro Potency of 78c
| Target | IC50 | Ki | Assay Type | Reference |
| Human CD38 (hCD38) | 7.3 nM | 0.3 nM | Cell-free enzymatic assay | |
| Mouse CD38 (mCD38) | 1.9 nM | N/A | Cell-free enzymatic assay |
Table 2: In Vivo Effects of 78c on NAD+ Levels in Mice
| Animal Model | Tissue | Dosage | Duration | Fold Increase in NAD+ (vs. Control) | Reference |
| Diet-Induced Obese (DIO) C57Bl6 Mice | Liver | 30 mg/kg (oral gavage) | 2 hours | > 5-fold | |
| Diet-Induced Obese (DIO) C57Bl6 Mice | Muscle | 30 mg/kg (oral gavage) | 2 hours | > 1.2-fold | |
| 2-year-old Aged Mice | Multiple Tissues | Administered in diet | 14 weeks | Significant reversal of age-related decline |
Experimental Protocols
CD38 Enzymatic Activity Assay for IC50 Determination
This protocol is adapted from fluorescence-based assays used for screening CD38 inhibitors.
Materials:
-
Recombinant human or mouse CD38 enzyme
-
CD38 assay buffer (e.g., 25 mM Tris, pH 7.5)
-
Fluorogenic substrate: 1,N6-etheno-NAD (ε-NAD) or Nicotinamide Guanine Dinucleotide (NGD+)
-
CD38 inhibitor 78c
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of 78c in the assay buffer.
-
In a 96-well plate, add the diluted 78c to the respective wells. Include wells for a positive control (no inhibitor) and a blank (no enzyme).
-
Add the CD38 enzyme to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., ε-NAD) to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 300nm/410nm for the product of NGD+).
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of 78c relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
NAD+ Extraction and Quantification from Tissue by HPLC
This protocol outlines a common method for NAD+ measurement from tissue samples.
Materials:
-
Frozen tissue sample
-
0.6 M Perchloric acid (PCA)
-
3 M Potassium carbonate (K2CO3)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
NAD+ standard solution
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen tissue sample (e.g., 20-50 mg).
-
Homogenize the tissue in ice-cold 0.6 M PCA.
-
-
Acid Extraction:
-
Incubate the homogenate on ice for 15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant, which contains the acid-soluble NAD+.
-
-
Neutralization:
-
Neutralize the acidic supernatant by adding 3 M K2CO3 dropwise until the pH reaches 6.5-7.0.
-
Incubate on ice for 10 minutes to precipitate the potassium perchlorate.
-
Centrifuge at high speed for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Filter the final supernatant through a 0.22 µm filter.
-
Inject the sample into the HPLC system.
-
Separate the NAD+ using a C18 column with a suitable mobile phase gradient (e.g., a gradient of methanol in phosphate buffer).
-
Detect NAD+ by UV absorbance at 260 nm.
-
-
Quantification:
-
Create a standard curve using known concentrations of the NAD+ standard.
-
Determine the concentration of NAD+ in the sample by comparing its peak area to the standard curve.
-
Normalize the NAD+ concentration to the initial tissue weight.
-
In Vivo Administration of 78c in Mice
Oral Gavage for Acute Studies (e.g., in Diet-Induced Obese Mice):
-
Dosage: 30 mg/kg body weight.
-
Vehicle Preparation: A common vehicle for oral administration of hydrophobic compounds like 78c is a suspension in a mixture of PEG300, Tween-80, and saline. For example, a stock solution of 78c in DMSO can be diluted in a vehicle of PEG300, Tween-80, and saline (e.g., in a 40:5:55 volumetric ratio).
-
Administration: Administer the prepared solution to mice via oral gavage using a suitable gavage needle.
Dietary Administration for Chronic Studies (e.g., in Aging Mice):
-
Method: 78c is mixed into the standard rodent chow.
-
Dosage: The concentration of 78c in the diet should be calculated to provide a consistent daily dose based on the average food intake of the mice. This requires careful monitoring of food consumption to ensure consistent dosing.
-
Duration: For aging studies, mice can be kept on the 78c-containing diet for extended periods, such as several weeks or months.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of CD38-Mediated NAD+ Decline and its Reversal by 78c
Caption: CD38 in NAD+ metabolism and inhibition by 78c.
Experimental Workflow for Screening CD38 Inhibitors
Caption: Workflow for screening and validating CD38 inhibitors.
Logical Relationship of Downstream Effects of CD38 Inhibition
Caption: Downstream physiological effects of CD38 inhibition by 78c.
Conclusion
The CD38 inhibitor 78c has been robustly characterized as a potent and specific tool for increasing cellular NAD+ levels. Its ability to reverse age-related NAD+ decline and improve a range of physiological and metabolic parameters in preclinical models underscores the therapeutic potential of targeting CD38. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further investigate the role of CD38 in health and disease and to develop novel NAD+-boosting therapies. Continued research into the long-term efficacy and safety of CD38 inhibitors like 78c will be crucial for their potential translation to clinical applications.
References
- 1. Inhibition of CD38 with the Thiazoloquin(az)olin(on)e 78c Protects the Heart against Postischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of CD38 Inhibitor 1 (Compound 78c): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data available for CD38 inhibitor 1, a potent and specific inhibitor of the ectoenzyme CD38. Also known as compound 78c or CD38-IN-78c, this small molecule has garnered significant interest for its potential therapeutic applications in age-related metabolic dysfunction, cancer, and neurodegenerative diseases. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of its mechanism of action and experimental workflows.
Core Quantitative Data
The following tables summarize the key in vitro and in vivo preclinical data for this compound.
| Parameter | Species | Value | Reference |
| IC50 | Human CD38 | 7.3 nM | [1][2][3][4][5] |
| IC50 | Mouse CD38 | 1.9 nM | |
| Ki | Human CD38 (WT) | 0.3 nM | |
| Mechanism of Inhibition | - | Reversible and uncompetitive inhibitor of NADase activity |
Table 1: In Vitro Inhibitory Activity of this compound
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Diet-Induced Obese (DIO) C57BL/6 Mice | 30 mg/kg | Oral gavage | Significantly elevated NAD+ levels in liver (>5-fold) and muscle (>1.2-fold) at 2 and 6 hours post-administration. | |
| Old Mice (unspecified strain) | 15 mg/kg | Intraperitoneal (twice daily for 4-14 weeks) | Promoted increases in NAD levels and improved exercise capacity. | |
| Young Mice (3-month-old, unspecified strain) | 10 mg/kg | Intraperitoneal (twice daily for 4-14 weeks) | No significant effect on NAD levels or exercise tolerance. | |
| JEV, HSV-1, or RABV-infected C57BL/6J Mice | 15 mg/kg | Oral (twice a day) | Increased NAD+ levels in mock-infected mice but had no significant effect in virus-infected groups. |
Table 2: In Vivo Pharmacodynamic Effects of this compound
Mechanism of Action: Signaling Pathway
CD38 is a primary consumer of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. By inhibiting the NADase activity of CD38, "this compound" effectively increases intracellular NAD+ levels. This restoration of NAD+ pools activates downstream longevity and healthspan-associated factors, including sirtuins (e.g., SIRT1), AMP-activated protein kinase (AMPK), and poly(ADP-ribose) polymerases (PARPs).
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro CD38 Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for determining the in vitro potency of CD38 inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of "this compound" against recombinant human and mouse CD38.
Materials:
-
Recombinant human or mouse CD38 enzyme
-
"this compound" (compound 78c)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: 20 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM CHAPS
-
DMSO
-
Low-volume 384-well assay plates
-
Fluorescence plate reader
Procedure:
-
A dilution series of "this compound" is prepared in DMSO.
-
100 nL of each compound concentration is dispensed into the wells of a 384-well plate. Control wells receive DMSO only.
-
5 µL of CD38 enzyme (0.45 nM) in assay buffer is added to each well and incubated with the compound for 30 minutes.
-
The enzymatic reaction is initiated by adding 5 µL of a solution containing NAD+ (60 µM) in assay buffer. The final concentration in the assay is 0.225 nM CD38 and 30 µM NAD+.
-
The reaction is allowed to proceed for 45 minutes, a time frame within which the reaction rate is linear.
-
The fluorescence signal, corresponding to the product of NAD+ hydrolysis, is measured using a fluorescence plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for in vitro CD38 inhibition assay.
In Vivo Pharmacodynamic Study in DIO Mice
This protocol outlines the methodology for assessing the in vivo efficacy of "this compound" in a diet-induced obese (DIO) mouse model.
Objective: To evaluate the effect of orally administered "this compound" on NAD+ levels in the liver and muscle of DIO mice.
Animal Model: Diet-induced obese (DIO) C57BL/6 mice.
Materials:
-
"this compound" (compound 78c)
-
Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Oral gavage needles
-
Tissue homogenization equipment
-
NAD+ quantification kit
Procedure:
-
DIO C57BL/6 mice are fasted overnight.
-
A single dose of "this compound" (30 mg/kg) or vehicle is administered via oral gavage.
-
At specified time points (e.g., 2 and 6 hours) post-administration, mice are euthanized.
-
Liver and gastrocnemius muscle tissues are harvested immediately and flash-frozen in liquid nitrogen.
-
Tissues are homogenized, and NAD+ levels are quantified using a commercially available NAD+ assay kit.
-
Data are analyzed to compare NAD+ levels in the treated group versus the vehicle control group.
Caption: Workflow for in vivo pharmacodynamic study.
Selectivity and Reversibility
"this compound" has been shown to be highly specific for CD38. Studies have demonstrated that it does not directly inhibit other major NAD+-consuming enzymes such as poly(ADP-ribose) polymerase 1 (PARP1) or sirtuin 1 (SIRT1). Furthermore, its activity is independent of the NAD+ salvage pathway enzyme, nicotinamide phosphoribosyltransferase (NAMPT).
The inhibitory effect of "this compound" is reversible. In a study using A549 cells, cells were treated with 0.5 µM of the inhibitor for 16 hours. Following this, the cells were washed and incubated in a medium with or without the inhibitor for an additional 8 hours, demonstrating the reversible nature of its action.
Conclusion
"this compound" (compound 78c) is a potent, specific, and reversible inhibitor of CD38 with demonstrated in vitro and in vivo activity. Its ability to robustly increase NAD+ levels in key metabolic tissues highlights its potential as a therapeutic agent for a range of diseases associated with NAD+ decline. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this promising compound.
References
The Role of CD38 Inhibitor 78c in Ameliorating Metabolic Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a growing global health crisis. A key pathological feature of these conditions is the age-related decline in nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. The primary enzyme responsible for NAD+ degradation in mammals is CD38. This technical guide explores the therapeutic potential of inhibiting CD38 using the potent and specific small molecule inhibitor, 78c. We will delve into the mechanism of action, summarize key preclinical findings in metabolic disease models, provide detailed experimental protocols for in vivo studies, and visualize the underlying signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers and drug development professionals working to translate the promise of CD38 inhibition into novel therapies for metabolic disorders.
Introduction: CD38 as a Therapeutic Target in Metabolic Disease
CD38 is a transmembrane glycoprotein with ectoenzymatic activity, functioning as the primary NAD+ glycohydrolase (NADase) in mammalian cells.[1][2] Its expression, particularly on immune cells, increases with age and inflammation.[3][4] This elevated CD38 activity is a major contributor to the age-associated decline in NAD+ levels observed in various tissues.[5]
The depletion of NAD+ has profound consequences for metabolic health. NAD+ is an essential cofactor for sirtuins, a family of protein deacetylases that regulate crucial metabolic processes, including insulin secretion, mitochondrial biogenesis, and inflammatory responses. By degrading NAD+, CD38 effectively dampens sirtuin activity, contributing to the pathogenesis of metabolic dysfunction.
Pharmacological inhibition of CD38 has emerged as a promising strategy to counteract the age-related NAD+ decline and its metabolic consequences. The small molecule 78c, a potent and specific thiazoloquin(az)olin(on)e inhibitor of CD38, has been instrumental in elucidating the therapeutic potential of this approach. Preclinical studies have demonstrated that 78c can reverse tissue NAD+ decline, thereby improving glucose tolerance, muscle function, and cardiac health in various mouse models of metabolic disease.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of the CD38 inhibitor 78c in metabolic disease models.
Table 1: In Vitro and In Vivo Potency of CD38 Inhibitor 78c
| Parameter | Species/Tissue | Value | Reference(s) |
| IC50 (hCD38) | Human | 7.3 nM | |
| IC50 (mCD38) | Mouse | 1.9 nM | |
| IC50 (Liver) | Mouse | 3.8 nM | |
| IC50 (Skeletal Muscle) | Mouse | 4.4 nM | |
| IC50 (Spleen) | Mouse | 0.7 nM | |
| IC50 (Brain) | Mouse | 14.8 nM | |
| IC50 (Ileum) | Mouse | 0.4 nM | |
| IC50 (Subcutaneous Fat) | Mouse | 5.2 nM |
Table 2: Effects of 78c on NAD+ Levels in Aged Mice
| Tissue | Treatment | NAD+ Level (relative to control) | Reference(s) |
| Liver | 78c | Significant Increase | |
| Skeletal Muscle | 78c | Significant Increase | |
| Heart | 78c | Significant Increase | |
| White Adipose Tissue | 78c | Significant Increase |
Table 3: Metabolic and Physiological Improvements with 78c Treatment in Aged Mice
| Parameter | Model | Treatment | Outcome | Reference(s) |
| Glucose Tolerance | Aged Mice (2 years old) | 78c | Improved | |
| Insulin Sensitivity (HOMA-IR) | Old Male Mice (27 months old) | 78c (4 weeks) | Improved | |
| Exercise Performance & Endurance | Naturally Aged Mice | 78c | Improved | |
| Muscle Strength (Hanging Grip) | Naturally Aged Mice | 78c | Increased Latency to Fall | |
| Cardiac Function | Aged Mice | 78c | Improved | |
| Median Lifespan | Naturally Aged Male Mice | 78c | ~10% Increase | |
| Body Weight | Aged Mice | 78c | No significant change | |
| Food Intake | Old Male Mice | 78c | No significant change |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of CD38 inhibitor 78c in metabolic disease models.
In Vivo Administration of CD38 Inhibitor 78c
Objective: To administer 78c to mice to assess its effects on metabolic parameters.
Materials:
-
CD38 inhibitor 78c
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Mice (e.g., C57BL/6, aged or diet-induced obese models)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of 78c in DMSO. On the day of dosing, prepare the final working solution by sequentially adding PEG300, Tween-80, and saline to the appropriate volume of the DMSO stock solution to achieve the desired final concentration (e.g., for a 30 mg/kg dose). Ensure the solution is clear.
-
Animal Handling: Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Oral Gavage:
-
Gently restrain the mouse.
-
Carefully insert the oral gavage needle into the esophagus.
-
Slowly administer the calculated volume of the 78c solution or vehicle control.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Treatment Schedule: Dosing can be performed as a single administration or chronically (e.g., daily or incorporated into the diet) depending on the study design.
Measurement of NAD+ Levels in Tissues
Objective: To quantify NAD+ levels in various tissues following treatment with 78c.
Materials:
-
Tissue samples (e.g., liver, skeletal muscle, heart)
-
Liquid nitrogen
-
Perchloric acid (HClO4), 10% solution
-
Potassium carbonate (K2CO3), 3 M solution
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase C18 column
-
Phosphate buffer (0.05 M, pH 7.0)
-
Methanol (HPLC grade)
-
NAD+ standard
Procedure:
-
Tissue Extraction:
-
Snap-freeze collected tissue samples in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold 10% HClO4.
-
Incubate the homogenate on ice for 15 minutes.
-
Centrifuge at ~15,000 rpm for 5 minutes at 4°C.
-
Carefully collect the supernatant.
-
Neutralize the supernatant by adding one-third volume of 3 M K2CO3 and vortexing.
-
Incubate on ice for 10 minutes.
-
Centrifuge to pellet the salt precipitate. The resulting supernatant contains the NAD+.
-
-
HPLC Analysis:
-
Inject the extracted sample and NAD+ standards onto the HPLC system.
-
Separate the components using a reverse-phase C18 column with a gradient of phosphate buffer and methanol.
-
Detect NAD+ by UV absorbance at 260 nm.
-
Quantify the NAD+ concentration in the samples by comparing the peak area to the standard curve.
-
Glucose Tolerance Test (GTT)
Objective: To assess the ability of mice to clear a glucose load from the blood.
Materials:
-
Mice (fasted for 6 hours)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Lancets or tail-snip method for blood collection
Procedure:
-
Baseline Blood Glucose: After a 6-hour fast, measure the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Glucose Administration: Administer a bolus of glucose solution via oral gavage or intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.
Assessment of Muscle Function and Exercise Capacity
Objective: To evaluate muscle strength and endurance in mice treated with 78c.
Materials:
-
Treadmill for mice
-
Grip strength meter
Procedure:
-
Treadmill Exhaustion Test (Endurance):
-
Acclimatize the mice to the treadmill for several days before the test.
-
On the test day, place the mice on the treadmill and begin the test at a low speed.
-
Gradually increase the speed according to a predefined protocol.
-
Record the total distance run or time to exhaustion for each mouse. Exhaustion is typically defined as the inability of the mouse to remain on the treadmill belt despite encouragement.
-
-
Grip Strength Test (Strength):
-
Allow the mouse to grasp a wire grid with its forelimbs.
-
Gently pull the mouse horizontally by the tail away from the grid until it releases its grip.
-
The grip strength meter records the peak force exerted by the mouse.
-
Perform multiple trials for each mouse and record the average or maximum force.
-
Assessment of Cardiac Function
Objective: To evaluate the effect of 78c on cardiac structure and function.
Materials:
-
High-frequency ultrasound system (echocardiography) with a small animal probe
-
Anesthesia (e.g., isoflurane)
-
Physiological monitoring equipment (ECG, temperature)
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it on a heated platform to maintain body temperature. Monitor heart rate and respiration throughout the procedure.
-
Echocardiographic Imaging:
-
Apply ultrasound gel to the chest of the mouse.
-
Acquire two-dimensional M-mode and B-mode images from parasternal long-axis and short-axis views.
-
Use pulsed-wave Doppler to assess blood flow velocities across the mitral and aortic valves.
-
-
Data Analysis:
-
Measure left ventricular (LV) dimensions (internal diameter, wall thickness) during systole and diastole from the M-mode images.
-
Calculate parameters of systolic function, such as ejection fraction (EF) and fractional shortening (FS).
-
Assess diastolic function by analyzing the mitral inflow E/A ratio from the Doppler recordings.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by CD38 inhibition and a typical experimental workflow for evaluating a CD38 inhibitor in a metabolic disease model.
CD38-NAD+-Sirtuin Signaling Pathway
References
- 1. CD38 inhibitor 78c increases mice lifespan and healthspan in a model of chronological aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Exercise Capacity and Physical Function in Adult and Older Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cell-Based Assay Development of CD38 Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD38 is a multifunctional ectoenzyme that plays a critical role in cellular signaling and NAD+ metabolism.[1][2][3] It acts as a primary consumer of nicotinamide adenine dinucleotide (NAD+) in mammalian cells.[4] The enzymatic activities of CD38 include NAD+ glycohydrolase activity, which hydrolyzes NAD+ to ADP-ribose (ADPR) and nicotinamide, and ADP-ribosyl cyclase activity, which produces cyclic ADP-ribose (cADPR).[1] Both cADPR and another product, nicotinic acid adenine dinucleotide phosphate (NAADP), are potent calcium-mobilizing second messengers. Due to its role in depleting cellular NAD+ pools and its overexpression in various cancers like multiple myeloma, CD38 has emerged as a significant therapeutic target.
CD38 inhibitor 1, also known as compound 78c, is a potent and specific inhibitor of CD38 with IC50 values of 7.3 nM for human CD38 and 1.9 nM for mouse CD38. Its mechanism of action involves the inhibition of CD38's enzymatic activity, leading to increased intracellular NAD+ levels. This elevation in NAD+ can, in turn, activate pro-longevity and health span-related factors such as sirtuins, AMPK, and PARPs. These application notes provide detailed protocols for developing cell-based assays to characterize the activity of this compound.
CD38 Signaling Pathway and Inhibition
CD38 is a key regulator of cellular NAD+ levels. By degrading NAD+, it influences the activity of NAD+-dependent enzymes and cellular processes. Inhibition of CD38 by compounds like this compound blocks this degradation, leading to a rise in intracellular NAD+ concentrations. This restored NAD+ pool can enhance the activity of sirtuins and other enzymes involved in metabolic regulation and cellular stress responses.
References
- 1. [PDF] Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. | Semantic Scholar [semanticscholar.org]
- 2. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are CD38 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: CD38 Inhibitor 1 (Compound 78c)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD38 inhibitor 1, also widely known as compound 78c, is a potent and specific inhibitor of the ectoenzyme CD38.[1][2] CD38 is a key regulator of cellular nicotinamide adenine dinucleotide (NAD+) levels, and its inhibition has emerged as a promising therapeutic strategy in various models of metabolic and age-related diseases.[1][3] By inhibiting CD38, compound 78c effectively increases intracellular NAD+ levels, which in turn activates NAD+-dependent enzymes such as sirtuins, playing a crucial role in cellular health and energy metabolism.[1] These application notes provide detailed information on the solubility of this compound and comprehensive protocols for its preparation for in vitro and in vivo experiments.
Physicochemical Properties
| Property | Value | Reference |
| Synonyms | Compound 78c, CD38-IN-78c | |
| Molecular Formula | C₂₂H₂₇N₃O₃S | |
| Molecular Weight | 413.53 g/mol | |
| Appearance | Light yellow to brown solid powder | |
| IC₅₀ (human CD38) | 7.3 nM | |
| IC₅₀ (mouse CD38) | 1.9 nM |
Solubility Data
The solubility of this compound is a critical factor for its effective use in experimental settings. The following tables summarize its solubility in various solvents for in vitro and in vivo applications. It is recommended to use freshly opened, anhydrous solvents for the best results. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.
In Vitro Solubility
| Solvent | Concentration | Remarks | Reference |
| DMSO | ≥ 25 mg/mL (~60.46 mM) | Requires sonication, warming, and heating to 60°C. Use newly opened DMSO as it is hygroscopic. |
In Vivo Formulations
| Solvent System | Concentration | Solution Type | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (~6.05 mM) | Clear solution | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (~6.05 mM) | Clear solution | |
| Corn Oil | 10 mg/mL (~24.18 mM) | Suspended solution; requires sonication | |
| 50% PEG300, 50% Saline | 10 mg/mL (~24.18 mM) | Suspended solution; requires sonication |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
A concentrated stock solution in DMSO is typically prepared for in vitro studies and then diluted to the final working concentration in cell culture media.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
-
Sonicator
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).
-
Vortex the tube thoroughly to mix the contents.
-
To aid dissolution, warm the solution to 60°C and sonicate until the solution is clear.
-
Once completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.
Preparation of Working Solutions for In Vivo Experiments
The choice of vehicle for in vivo administration depends on the route of administration and the desired concentration. Below are protocols for two commonly used formulations.
Protocol 1: Clear Solution for Oral or Intraperitoneal Administration
This protocol yields a clear solution with a concentration of ≥ 2.5 mg/mL.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
-
Vortex mixer
Procedure (for 1 mL of working solution):
-
To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Vortex until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again until the solution is clear and uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex thoroughly one last time before administration.
Protocol 2: Suspension in Corn Oil for Oral Administration
This protocol is suitable for achieving a higher concentration of the inhibitor (10 mg/mL).
Materials:
-
This compound (solid powder)
-
Corn oil
-
Sterile tubes
-
Sonicator
Procedure:
-
Weigh the desired amount of this compound powder into a sterile tube.
-
Add the appropriate volume of corn oil to achieve a concentration of 10 mg/mL.
-
Vortex the mixture vigorously.
-
Sonicate the suspension to ensure a uniform distribution of the compound before each administration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical workflow for preparing the inhibitor for cell-based assays.
Caption: CD38 Inhibition Pathway.
Caption: In Vitro Preparation Workflow.
Conclusion
This compound (compound 78c) is a valuable tool for studying the role of the CD38/NAD+ axis in health and disease. Proper handling and preparation of this compound are essential for obtaining reliable and reproducible experimental results. The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers. It is always recommended to consult the specific product datasheet for the most up-to-date information and to perform small-scale solubility tests before preparing large quantities of solutions.
References
Application Notes and Protocols: Measuring NAD+ Levels Following Treatment with CD38 Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[1] The age-related decline in NAD+ levels has been linked to a range of metabolic and age-related diseases.[2][3] CD38 is a key enzyme that consumes NAD+, acting as a major regulator of its cellular levels.[4][5] Inhibition of CD38 has emerged as a promising therapeutic strategy to counteract the age-associated decline in NAD+ and ameliorate related dysfunctions.
"CD38 inhibitor 1," also known as compound 78c or CD38-IN-78c, is a potent and specific inhibitor of CD38. By blocking the NADase activity of CD38, this inhibitor effectively increases intracellular NAD+ levels, which in turn can activate downstream pathways promoting cellular health and longevity, such as those mediated by sirtuins.
These application notes provide detailed protocols for treating biological samples with this compound and subsequently measuring the changes in NAD+ levels. The provided methodologies are essential for researchers investigating the efficacy of CD38 inhibition as a therapeutic approach.
Product Information: this compound (Compound 78c)
| Property | Value | Reference |
| Synonyms | This compound, compound 78c, CD38-IN-78c | |
| IC50 (human CD38) | 7.3 nM | |
| IC50 (mouse CD38) | 1.9 nM | |
| IC50 (CD38 inhibitor I) | 17.7 nM | |
| Selectivity | Selective over PARP1, SIRT1, and Nampt at 100 nM | |
| Effect | Increases NAD+ levels in cells and tissues |
Signaling Pathway of CD38 and NAD+
The following diagram illustrates the central role of CD38 in NAD+ metabolism and the mechanism of action for this compound.
Caption: CD38 degrades NAD+, which is counteracted by this compound.
Experimental Protocols
Protocol 1: In Vitro Treatment of Cultured Cells
This protocol describes the treatment of cultured cells with this compound to assess its effect on intracellular NAD+ levels.
Materials:
-
This compound (compound 78c)
-
Cultured cells (e.g., A549, mouse embryonic fibroblasts (MEFs))
-
Appropriate cell culture medium and supplements
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
Phosphate-buffered saline (PBS)
-
Reagents for NAD+ extraction (see Protocol 3)
-
Reagents for NAD+ quantification (see Protocol 4 or 5)
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and grow overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.5 µM). A vehicle control (medium with the same concentration of DMSO) should be prepared in parallel.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 16-24 hours).
-
Cell Harvesting and NAD+ Extraction: After incubation, wash the cells with cold PBS and proceed immediately with NAD+ extraction as described in Protocol 3.
Protocol 2: In Vivo Treatment of Animal Models
This protocol outlines the administration of this compound to mice to evaluate its impact on tissue NAD+ levels.
Materials:
-
This compound (compound 78c)
-
Vehicle for oral administration (e.g., appropriate formulation)
-
Mice (e.g., C57BL/6J)
-
Gavage needles
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Reagents for NAD+ extraction from tissues (see Protocol 3)
-
Reagents for NAD+ quantification (see Protocol 4 or 5)
Procedure:
-
Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Inhibitor Administration: Administer this compound orally at a specified dose (e.g., 30 mg/kg). A control group should receive the vehicle alone.
-
Time Course: Collect tissues at different time points after administration (e.g., 2 and 6 hours) to assess the pharmacodynamics of the inhibitor.
-
Tissue Collection: At the designated time points, euthanize the mice and rapidly dissect the tissues of interest (e.g., liver, muscle).
-
Snap-Freezing: Immediately snap-freeze the tissues in liquid nitrogen to halt metabolic activity and preserve NAD+ levels. Store the samples at -80°C until extraction.
-
NAD+ Extraction: Proceed with NAD+ extraction from the frozen tissues as described in Protocol 3.
Protocol 3: NAD+ Extraction
This protocol provides methods for extracting NAD+ from either cultured cells or tissues.
Materials:
-
For Cultured Cells:
-
Acidic extraction buffer (e.g., 0.5 M perchloric acid)
-
Alkaline neutralization buffer (e.g., 3 M potassium hydroxide, 1.5 M potassium phosphate)
-
-
For Tissues:
-
Homogenizer
-
Acidic extraction buffer
-
Alkaline neutralization buffer
-
Procedure for Cultured Cells:
-
Add cold acidic extraction buffer to the cell pellet.
-
Vortex vigorously and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and neutralize with the alkaline buffer.
-
Centrifuge again to pellet the precipitate.
-
The resulting supernatant contains the NAD+ and is ready for quantification.
Procedure for Tissues:
-
Weigh the frozen tissue.
-
Homogenize the tissue in cold acidic extraction buffer.
-
Follow steps 3-6 from the cultured cell extraction procedure.
Protocol 4: Quantification of NAD+ by HPLC
High-Performance Liquid Chromatography (HPLC) is a highly accurate and reliable method for quantifying NAD+ levels.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile phase (e.g., phosphate buffer with methanol)
-
NAD+ standard solution of known concentration
-
Prepared sample extracts
Procedure:
-
Standard Curve: Prepare a series of NAD+ standard solutions of known concentrations and inject them into the HPLC system to generate a standard curve.
-
Sample Analysis: Inject the prepared sample extracts into the HPLC system.
-
Detection: Monitor the absorbance at 261 nm. The NAD+ peak typically elutes as a sharp peak.
-
Quantification: Determine the concentration of NAD+ in the samples by comparing the peak area to the standard curve. Normalize the results to protein concentration or tissue weight.
Protocol 5: Quantification of NAD+ by Enzymatic Cycling Assay
This colorimetric assay is a sensitive method for measuring NAD+ levels.
Materials:
-
NAD+ cycling buffer (containing alcohol dehydrogenase, diaphorase, and a colorimetric substrate like MTT)
-
NAD+ standard solution
-
96-well plate
-
Plate reader
Procedure:
-
Standard Curve: Prepare a serial dilution of the NAD+ standard in a 96-well plate.
-
Sample Preparation: Add the prepared sample extracts to separate wells.
-
Reaction Initiation: Add the NAD+ cycling buffer to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Measurement: Measure the absorbance at the appropriate wavelength for the chosen substrate (e.g., 570 nm for MTT).
-
Calculation: Calculate the NAD+ concentration in the samples based on the standard curve.
Experimental Workflow
The following diagram outlines the general workflow for measuring NAD+ levels after treatment with this compound.
Caption: Workflow for measuring NAD+ after CD38 inhibitor treatment.
Data Presentation
The following tables summarize expected quantitative data based on published literature.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment Concentration | Duration | Fold Increase in NAD+ (approx.) | Reference |
| A549 | 0.5 µM | 16 hours | Significant increase | |
| MEFs | 200 nM | Not specified | Increase observed |
Table 2: In Vivo Efficacy of this compound in Mice
| Tissue | Dose | Time Point | Fold Increase in NAD+ (approx.) | Reference |
| Liver | 30 mg/kg | 2 hours | Significant increase | |
| Liver | 30 mg/kg | 6 hours | Significant increase | |
| Muscle | 30 mg/kg | 2 hours | Significant increase | |
| Muscle | 30 mg/kg | 6 hours | Significant increase |
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers studying the effects of this compound on NAD+ metabolism. Accurate measurement of NAD+ levels is crucial for evaluating the therapeutic potential of CD38 inhibitors in various disease models. By following these detailed methodologies, researchers can obtain reliable and reproducible data to advance our understanding of the role of the CD38-NAD+ axis in health and disease.
References
- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Administration of CD38 Inhibitor 1 (78c) in Diet-Induced Obesity Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of CD38 Inhibitor 1, also known as compound 78c, in preclinical models of diet-induced obesity (DIO). The protocols and data presented are based on established findings and are intended to facilitate the design and execution of experiments investigating the therapeutic potential of CD38 inhibition in metabolic diseases.
Introduction
CD38 is a multifunctional enzyme that acts as the primary NADase in mammalian tissues, playing a crucial role in regulating cellular NAD+ levels.[1][2] In the context of obesity, elevated CD38 expression in adipose and other metabolic tissues contributes to a decline in NAD+, impairing the activity of NAD+-dependent enzymes such as sirtuins (e.g., SIRT1).[3][4][5] This impairment is linked to decreased energy expenditure, increased adipogenesis, and the overall pathogenesis of diet-induced obesity.
This compound (78c) is a potent and specific inhibitor of CD38, with IC50 values of 7.3 nM for human CD38 and 1.9 nM for mouse CD38. By blocking CD38 activity, this inhibitor effectively raises intracellular NAD+ levels, thereby activating downstream signaling pathways that protect against metabolic dysfunction. Preclinical studies have demonstrated that both genetic ablation of CD38 and pharmacological inhibition with compounds like 78c can ameliorate diet-induced obesity, improve glucose homeostasis, and enhance exercise capacity.
Key Signaling Pathway
The primary mechanism by which CD38 inhibition combats diet-induced obesity is through the modulation of the NAD+/SIRT1/PGC-1α signaling axis. Inhibition of CD38 leads to an increase in cellular NAD+ levels. This, in turn, activates SIRT1, a NAD+-dependent deacetylase, which then deacetylates and activates PGC-1α, a master regulator of mitochondrial biogenesis and energy expenditure. This cascade ultimately leads to increased energy metabolism and a reduction in adiposity.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of CD38 inhibition or deficiency in models of diet-induced obesity.
Table 1: Effects of CD38 Deficiency on Body Weight and Composition in Mice on a High-Fat Diet
| Parameter | Wild-Type (WT) | CD38 Knockout (KO) | % Change (WT vs KO) | Reference |
| Body Weight (g) | Increased | Significantly Lower | - | |
| Fat Mass (g) | Increased | Significantly Lower | - |
Table 2: Effects of this compound (78c) on NAD+ Levels in Tissues of DIO Mice
| Tissue | Treatment Group | NAD+ Level Change | Reference |
| Liver | 30 mg/kg, 2 hours post-dose | Significantly Increased | |
| Liver | 30 mg/kg, 6 hours post-dose | Significantly Increased | |
| Muscle | 30 mg/kg, 2 hours post-dose | Significantly Increased | |
| Muscle | 30 mg/kg, 6 hours post-dose | Significantly Increased |
Table 3: Effects of CD38 Deficiency on Gene Expression in Adipose Tissue of HFD-fed Mice
| Gene | Expression Change in CD38 KO vs WT | Function | Reference |
| PPARγ | Significantly Decreased | Adipogenesis Regulator | |
| C/EBPα | Significantly Decreased | Adipogenesis Regulator | |
| AP2 | Significantly Decreased | Adipogenesis Marker | |
| SREBP1 | Significantly Decreased | Lipogenesis Regulator | |
| FASN | Significantly Decreased | Lipogenesis Enzyme | |
| Sirt1 | Robustly Activated | NAD+-dependent Deacetylase |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound (78c) in a Diet-Induced Obesity Mouse Model
This protocol outlines the procedure for inducing obesity in mice and subsequently treating them with this compound.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound (78c)
-
Vehicle solution (see preparation below)
-
Oral gavage needles
-
Standard animal housing and monitoring equipment
Procedure:
-
Animal Acclimatization: Upon arrival, house male C57BL/6J mice (e.g., 8 weeks old) under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to water and a standard chow diet for one week.
-
Diet-Induced Obesity Induction: Switch the diet of the experimental cohort to a high-fat diet for a period of 8-12 weeks to induce obesity and metabolic dysfunction. A control group maintained on the standard chow diet can be included for comparison.
-
Group Randomization: After the diet induction period, randomly assign the obese mice to treatment groups (e.g., Vehicle control, this compound).
-
Preparation of Dosing Solution:
-
A formulation for oral administration of this compound (30 mg/kg) can be prepared as a suspension.
-
For a 2.5 mg/mL solution:
-
Dissolve the required amount of this compound in DMSO to create a stock solution (e.g., 25 mg/mL).
-
Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
The vehicle control should consist of the same formulation without the active compound.
-
-
Administration: Administer the prepared solution or vehicle to the mice daily via oral gavage at the desired dose (e.g., 30 mg/kg).
-
Monitoring: Throughout the treatment period, monitor body weight and food intake weekly.
-
-
Glucose and insulin tolerance tests.
-
Body composition analysis (e.g., qNMR).
-
Collection of blood and tissues (liver, muscle, adipose tissue) for biochemical (e.g., NAD+ levels) and molecular (e.g., gene expression) analyses.
-
Protocol 2: Measurement of NAD+ Levels in Tissue Samples
Materials:
-
Collected tissue samples, snap-frozen in liquid nitrogen and stored at -80°C.
-
NAD+/NADH assay kit (commercially available).
-
Homogenizer.
-
Microplate reader.
Procedure:
-
Sample Preparation: Homogenize frozen tissue samples in the extraction buffer provided with the NAD+/NADH assay kit according to the manufacturer's instructions.
-
NAD+ Measurement: Follow the specific protocol of the chosen commercial assay kit to measure NAD+ concentrations in the tissue homogenates. This typically involves enzymatic reactions that lead to a colorimetric or fluorometric output proportional to the amount of NAD+.
-
Data Analysis: Normalize the measured NAD+ levels to the protein concentration of the tissue homogenate.
Protocol 3: Gene Expression Analysis by RT-qPCR
Materials:
-
Collected tissue samples, stored in an RNA stabilization solution or snap-frozen.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for target genes (e.g., Sirt1, Pparg, Cebpa) and a housekeeping gene (e.g., Gapdh, Actb).
-
Real-time PCR system.
Procedure:
-
RNA Extraction: Isolate total RNA from tissue samples using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, specific primers for the genes of interest, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the expression of a housekeeping gene.
Conclusion
The administration of this compound (78c) represents a promising therapeutic strategy for combating diet-induced obesity. The protocols and data provided herein offer a solid foundation for researchers to further explore the efficacy and mechanisms of CD38 inhibition in preclinical models of metabolic disease. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel therapeutics for obesity and related disorders.
References
- 1. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. CD38 deficiency suppresses adipogenesis and lipogenesis in adipose tissues through activating Sirt1/PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Mitochondrial Function Using a CD38 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Its decline is a hallmark of aging and is associated with mitochondrial dysfunction.[1][2][3] CD38, a primary NAD+ glycohydrolase, is a key regulator of cellular NAD+ levels.[4][5] Increased expression and activity of CD38 with age contribute to the decline in NAD+ and subsequent impairment of mitochondrial function, in part through the regulation of sirtuin 3 (SIRT3) activity.
CD38 inhibitors are a promising class of molecules for restoring NAD+ levels and ameliorating age-related metabolic and mitochondrial dysfunction. "CD38 inhibitor 1," also known as compound 78c, is a potent and specific inhibitor of CD38 that has been shown to increase NAD+ levels, activate sirtuins, and improve mitochondrial function in various models. These application notes provide detailed protocols for assessing the impact of this compound on key aspects of mitochondrial function.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by CD38 inhibition and a general workflow for assessing the inhibitor's effects on mitochondrial function.
Caption: CD38 inhibition restores mitochondrial function.
Caption: Experimental workflow for mitochondrial assessment.
Quantitative Data
The following tables summarize key quantitative data for this compound (compound 78c).
| Parameter | Value | Species | Reference |
| IC50 | 7.3 nM | Human CD38 | |
| IC50 | 1.9 nM | Mouse CD38 |
| Experimental Condition | Observation | Model System | Reference |
| 30 mg/kg oral administration | Significantly elevated NAD+ levels in liver and muscle at 2 and 6 hours | Mice | |
| 10 µM treatment for 24 hours | Reduced CD38 protein levels and inflammatory cytokines, enhanced NAD+ levels, and attenuated oxidative stress | Old murine bone marrow-derived macrophages | |
| 0.5 µM treatment for 16 hours | Reversible inhibition of CD38 | A549 cells |
Experimental Protocols
Measurement of Mitochondrial Respiration
This protocol is adapted for assessing changes in cellular oxygen consumption rates (OCR) using high-resolution respirometry (e.g., Seahorse XF Analyzer or Oroboros O2k).
Materials:
-
This compound (compound 78c)
-
Appropriate cell line (e.g., 293T, A549, or primary cells)
-
Cell culture medium
-
Seahorse XF Base Medium (or similar) supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Calibrant
-
Oligomycin, FCCP, Rotenone/Antimycin A
-
Seahorse XF Cell Culture Microplates
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).
-
Assay Medium: One hour before the assay, remove the culture medium and wash the cells with pre-warmed assay medium. Add fresh assay medium to each well.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.
-
Mitochondrial Stress Test: Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Acquisition: Place the cell culture plate in the Seahorse XF Analyzer and initiate the mitochondrial stress test protocol.
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Compare the different respiratory parameters between control and inhibitor-treated groups.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of a fluorescent dye, such as Safranin-O, to measure changes in mitochondrial membrane potential.
Materials:
-
This compound (compound 78c)
-
Cells or isolated mitochondria
-
Safranin-O
-
Respiration buffer (e.g., 125 mM KCl, 2 mM K2HPO4, 1 mM MgCl2, 20 mM HEPES, pH 7.0)
-
Substrates (e.g., pyruvate, malate)
-
ADP
-
Oligomycin
-
FCCP
-
Fluorescence spectrophotometer or plate reader
Procedure:
-
Preparation: Prepare isolated mitochondria or permeabilized cells.
-
Inhibitor Treatment: If using intact cells, pre-treat with this compound as described in the previous protocol. For isolated mitochondria, the inhibitor can be added directly to the respiration buffer.
-
Assay Setup: In a cuvette or microplate well, add respiration buffer, substrates, and Safranin-O.
-
Fluorescence Measurement: Measure the baseline fluorescence of Safranin-O (Excitation: 495 nm, Emission: 586 nm).
-
Mitochondria Addition: Add the isolated mitochondria or permeabilized cells to the cuvette. The fluorescence will decrease as the dye is taken up by the energized mitochondria.
-
State 3 and State 4 Respiration: Add ADP to induce State 3 respiration, followed by oligomycin to induce State 4 respiration.
-
Depolarization: Add FCCP to uncouple the mitochondria and cause complete depolarization, leading to the release of Safranin-O and an increase in fluorescence.
-
Data Analysis: Compare the changes in fluorescence between control and inhibitor-treated samples to determine the effect on mitochondrial membrane potential.
Quantification of Reactive Oxygen Species (ROS)
This protocol outlines the use of a fluorescent probe, such as CellROX™ Green, to measure cellular ROS levels.
Materials:
-
This compound (compound 78c)
-
Cell line of interest
-
CellROX™ Green Reagent
-
Hoechst 33342 (for nuclear staining and cell counting)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., H2O2)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and treat with this compound and controls as previously described.
-
Staining: Remove the culture medium and wash the cells with PBS. Add CellROX™ Green (final concentration ~5 µM) and Hoechst 33342 to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Image Acquisition/Fluorescence Measurement: Acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader (CellROX™ Green: Ex/Em ~485/520 nm; Hoechst 33342: Ex/Em ~350/461 nm).
-
Data Analysis: Quantify the mean fluorescence intensity of CellROX™ Green and normalize it to the cell number (determined by Hoechst staining). Compare the ROS levels between the different treatment groups.
Determination of NAD+/NADH Levels
This protocol describes a colorimetric or fluorometric cycling assay to measure the ratio of NAD+ to NADH.
Materials:
-
This compound (compound 78c)
-
Cells or tissue homogenates
-
NAD+/NADH Assay Kit (commercially available)
-
Extraction buffers (provided in the kit)
-
Microplate reader
Procedure:
-
Sample Preparation: Culture and treat cells with this compound. For tissues, homogenize in the appropriate extraction buffer.
-
NAD+/NADH Extraction: Lyse the cells or tissue homogenates using the NAD+ and NADH extraction buffers provided in the kit. This step selectively extracts either the oxidized or reduced form.
-
Heating Step: Heat the NADH extracts to degrade any remaining NAD+.
-
Assay Reaction: Add the cycling enzyme mix and developer to the extracts in a 96-well plate. The cycling reaction will generate a product that can be measured colorimetrically or fluorometrically.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentrations of NAD+ and NADH based on a standard curve. Determine the NAD+/NADH ratio for each sample and compare the results between control and treated groups.
By following these protocols, researchers can effectively assess the impact of this compound on mitochondrial function and NAD+ metabolism, providing valuable insights into its therapeutic potential for age-related and metabolic diseases.
References
- 1. www2.sbbq.org.br [www2.sbbq.org.br]
- 2. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD38 Dictates Age-Related NAD Decl ... | Article | H1 Connect [archive.connect.h1.co]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a First-in-Class CD38 Inhibitor for the Treatment of Mitochondrial Myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CD38 Inhibitor 1 (78c) for NAD+ Replenishment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme central to cellular metabolism, energy production, and DNA repair.[1] A decline in NAD+ levels is a hallmark of aging and is associated with a range of age-related metabolic and physiological dysfunctions.[2][3] The primary enzyme responsible for NAD+ degradation in mammals with age is CD38, a transmembrane glycoprotein with robust NAD+ glycohydrolase (NADase) activity.[2][4] By catabolizing NAD+, elevated CD38 expression contributes significantly to age-related NAD+ decline.
CD38 inhibitor 1, also known as compound 78c, is a potent and specific small molecule inhibitor of the CD38 enzyme. It serves as a powerful research tool and a potential therapeutic agent to reverse age-related NAD+ decline by preventing its degradation. By increasing NAD+ bioavailability, 78c activates downstream pathways mediated by sirtuins, AMPK, and PARPs, which are crucial for maintaining cellular health, stress resistance, and metabolic homeostasis. These notes provide detailed protocols for utilizing this compound (78c) to study and induce NAD+ replenishment in tissues.
Mechanism of Action
This compound (78c) specifically binds to the CD38 enzyme, inhibiting its NADase activity. CD38 hydrolyzes NAD+ into nicotinamide (NAM) and ADP-ribose (ADPR), and to a lesser extent, converts it to the calcium-signaling molecule cyclic-ADP-ribose (cADPR). By blocking this primary route of NAD+ consumption, 78c effectively increases intracellular and tissue NAD+ concentrations. This restored NAD+ pool enhances the activity of NAD+-dependent enzymes that promote health and longevity, thereby ameliorating age-related metabolic dysfunction.
Caption: Mechanism of this compound (78c) in preventing NAD+ degradation.
Quantitative Data Summary
This compound (78c) has been characterized both in vitro for its potency and in vivo for its efficacy in raising tissue NAD+ levels.
| Parameter | Species/Model | Value/Result | Reference |
| IC50 | Human CD38 (hCD38) | 7.3 nM | |
| IC50 | Mouse CD38 (mCD38) | 1.9 nM | |
| In Vivo Efficacy | Diet-Induced Obese (DIO) Mice | Significantly elevated NAD+ in liver and muscle at 2 and 6 hours post-dose (30 mg/kg, oral) | |
| In Vivo Efficacy | Naturally Aged Mice | Increased NAD+ levels in liver, spleen, heart, and intestines |
Experimental Protocols
This protocol allows for the validation of the inhibitory effect of 78c on CD38 enzymatic activity using a fluorescence-based assay.
Materials:
-
Recombinant human or mouse CD38 enzyme
-
This compound (78c)
-
1,N6-Ethenonicotinamide adenine dinucleotide (ε-NAD) as substrate
-
Sucrose buffer (250 mM sucrose, 40 mM Tris, pH 7.4)
-
96-well black plates
-
Fluorescence plate reader (Excitation: 300 nm, Emission: 410 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound (78c) in DMSO to create a stock solution (e.g., 10 mM). Serially dilute in sucrose buffer to desired test concentrations.
-
Prepare the enzyme mix containing recombinant CD38 in sucrose buffer (e.g., 10 ng/µl).
-
Prepare the substrate solution of ε-NAD in sucrose buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add 50 µl of sucrose buffer to blank wells.
-
To test wells, add 50 µl of the diluted this compound (78c) or vehicle control (sucrose buffer with equivalent DMSO concentration). A known inhibitor can be used as a positive control.
-
Add 50 µl of the enzyme mix to all wells except the blanks.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 100 µl of the ε-NAD substrate solution to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence intensity every 1-2 minutes for 30-60 minutes using a plate reader set to kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence curve) for each well.
-
Normalize the activity in the inhibitor-treated wells to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for measuring in vitro CD38 hydrolase activity and its inhibition.
This protocol describes the preparation and oral administration of 78c to mice to study its effects on tissue NAD+ levels.
Materials:
-
This compound (78c)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween80
-
Sterile Saline or ddH2O
-
Oral gavage needles
-
Mice (e.g., C57BL/6)
Procedure:
-
Formulation Preparation (Example for 2.5 mg/mL):
-
Prepare a stock solution of 78c in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Note: This formulation should be prepared fresh daily. If precipitation occurs, gentle heating or sonication can aid dissolution.
-
-
Dosing:
-
The typical oral dose used in studies is 30 mg/kg.
-
Calculate the required volume for each mouse based on its body weight. For a 25g mouse and a 2.5 mg/mL formulation, the volume would be 300 µL.
-
-
Administration:
-
Administer the calculated volume to each mouse via oral gavage.
-
House the animals according to standard laboratory procedures.
-
-
Tissue Collection:
-
At desired time points after administration (e.g., 2, 6, or 24 hours), euthanize the mice.
-
Rapidly dissect tissues of interest (e.g., liver, muscle, spleen), flash-freeze them in liquid nitrogen, and store them at -80°C until NAD+ analysis.
-
This protocol provides a method for measuring NAD+ levels from tissue samples.
Materials:
-
Frozen tissue samples
-
Trichloroacetic Acid (TCA), 10%
-
Sodium Hydroxide (NaOH), 10 N
-
Potassium Phosphate Buffer (pH 7.5)
-
Reagents for cycling mix: Alcohol dehydrogenase, Diaphorase, Resazurin, Ethanol
-
NAD+ standard
-
96-well black plates
-
Fluorescence plate reader (Excitation: 544 nm, Emission: 590 nm)
Procedure:
-
NAD+ Extraction:
-
Weigh approximately 20-30 mg of frozen tissue.
-
Homogenize the tissue in 10 volumes of ice-cold 10% TCA (e.g., 200 µL for 20 mg tissue).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the NAD+. The pellet can be saved for protein quantification.
-
-
Sample Preparation:
-
Neutralize the acidic supernatant by adding an appropriate volume of 10 N NaOH.
-
Dilute the neutralized samples in potassium phosphate buffer. The dilution factor will vary by tissue type and may need optimization (e.g., 1:500 to 1:1000 for liver).
-
-
Standard Curve Preparation:
-
Prepare a 1 µM NAD+ stock solution.
-
Perform serial dilutions in phosphate buffer to create a standard curve (e.g., 0, 10, 25, 50, 75, 100 nM).
-
-
Assay Plate Setup:
-
Add 50 µL of each standard and diluted sample to wells of a 96-well black plate.
-
Prepare the cycling reaction mix containing all required enzymes and substrates.
-
Add 100 µL of the cycling mix to each well to start the reaction.
-
-
Measurement and Analysis:
-
Incubate the plate at room temperature, protected from light.
-
Read fluorescence at multiple time points or after a fixed incubation period (e.g., 30-60 minutes).
-
Determine the NAD+ concentration in your samples by interpolating from the standard curve.
-
Normalize the NAD+ amount to the initial tissue weight or to the protein content of the pellet (measured via a BCA or Bradford assay). The final result is often expressed as nmol/mg protein or pmol/mg tissue.
-
Caption: Workflow for in vivo administration of 78c and tissue NAD+ measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longevitybox.co.uk [longevitybox.co.uk]
- 4. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application of CD38 Inhibitor 1 in Immunological Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cluster of Differentiation 38 (CD38) is a multifunctional transmembrane glycoprotein widely expressed on the surface of various immune cells, including T cells, B cells, natural killer (NK) cells, and macrophages.[1][2] It functions as both a receptor and an ectoenzyme, playing a crucial role in cell activation, proliferation, migration, and immune modulation.[3][4] As an enzyme, CD38 is the primary consumer of nicotinamide adenine dinucleotide (NAD+) in mammalian cells, converting it to second messengers like cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR).[5] These molecules are vital for calcium signaling, which is integral to numerous cellular processes. The enzymatic activity of CD38 also contributes to the generation of immunosuppressive adenosine in the tumor microenvironment.
Given its significant role in immune regulation and its high expression on malignant plasma cells in multiple myeloma, CD38 has emerged as a key therapeutic target. "CD38 inhibitor 1," also known as compound 78c, is a potent and specific small molecule inhibitor of CD38's enzymatic activity. Its application in immunological studies is crucial for understanding the intricate roles of CD38 and for developing novel therapeutic strategies for cancers, autoimmune diseases, and age-related metabolic dysfunction.
Mechanism of Action
This compound primarily functions by inhibiting the NAD+ glycohydrolase (NADase) activity of CD38. This inhibition leads to an increase in intracellular NAD+ levels. Elevated NAD+ can, in turn, activate pro-longevity and health span-related factors such as sirtuins, AMP-activated protein kinase (AMPK), and poly (ADP-ribose) polymerases (PARPs). By preserving the NAD+ pool, this compound can modulate the function of various immune cells and counteract the immunosuppressive tumor microenvironment.
Data Presentation: Potency of this compound
The following table summarizes the inhibitory potency of "this compound" against human and mouse CD38.
| Target | Species | IC50 | Reference |
| CD38 | Human | 7.3 nM | |
| CD38 | Mouse | 1.9 nM |
Key Applications in Immunological Research
-
Cancer Immunotherapy: Studying the reversal of adenosine-mediated immunosuppression in the tumor microenvironment. It can also be investigated in combination with immune checkpoint inhibitors like PD-1/PD-L1 antibodies to overcome resistance.
-
Autoimmune Diseases: Investigating the modulation of immune cell function in conditions like systemic lupus erythematosus and rheumatoid arthritis.
-
Inflammation: Assessing the impact of CD38 inhibition on cytokine release and macrophage function during inflammatory responses.
-
Aging and Metabolism: Exploring the role of NAD+ metabolism in age-related immune decline and metabolic disorders.
Experimental Protocols
In Vitro CD38 Enzymatic Activity Assay
This protocol is designed to determine the inhibitory effect of "this compound" on the enzymatic (cyclase or hydrolase) activity of CD38. Commercial kits are available for this purpose.
Materials:
-
Recombinant human CD38 enzyme
-
CD38 substrate (e.g., nicotinamide guanine dinucleotide (NGD+) for cyclase activity, or 1,N6-etheno-NAD for hydrolase activity)
-
Assay buffer
-
"this compound" (compound 78c)
-
96-well black microplate
-
Fluorimeter
Procedure:
-
Prepare serial dilutions of "this compound" in the assay buffer.
-
In a 96-well plate, add the recombinant CD38 enzyme to each well.
-
Add the diluted "this compound" or vehicle control to the respective wells.
-
Pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the CD38 substrate.
-
Incubate the plate at 37°C for a designated period (e.g., 1-2 hours).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., excitation at 300 nm and emission at 410 nm for the cyclase assay).
-
Calculate the percentage of inhibition and determine the IC50 value.
Cellular NAD+ Level Measurement
This protocol outlines the procedure to measure changes in intracellular NAD+ levels in immune cells treated with "this compound".
Materials:
-
Immune cells of interest (e.g., PBMCs, T cells, macrophages)
-
Cell culture medium
-
"this compound" (compound 78c)
-
NAD/NADH assay kit
-
Lysis buffer
-
Plate reader capable of absorbance or fluorescence measurement
Procedure:
-
Culture the immune cells in a multi-well plate.
-
Treat the cells with varying concentrations of "this compound" or vehicle control for a specific duration (e.g., 16-24 hours).
-
Harvest the cells and lyse them using the lysis buffer provided in the assay kit.
-
Follow the manufacturer's protocol for the NAD/NADH assay to measure the intracellular NAD+ concentration.
-
Normalize the NAD+ levels to the total protein concentration of each sample.
Cytokine Release Assay
This protocol is used to assess the effect of "this compound" on the production and release of cytokines from activated immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with FBS, penicillin-streptomycin, and L-glutamine
-
T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
"this compound" (compound 78c)
-
96-well round-bottom plate
-
ELISA or multiplex bead-based immunoassay kits for cytokines of interest (e.g., IL-2, IFN-γ, TNF-α)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Treat the cells with serial dilutions of "this compound" or vehicle control and pre-incubate for 1-2 hours.
-
Stimulate the T cells by adding anti-CD3 and anti-CD28 antibodies. Include unstimulated controls.
-
Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the supernatant.
-
Quantify the concentration of cytokines in the supernatant using ELISA or a multiplex assay according to the manufacturer's instructions.
Flow Cytometry Analysis of Immune Cell Phenotypes
This protocol allows for the characterization of immune cell populations and the expression of cell surface markers following treatment with "this compound".
Materials:
-
Treated immune cells
-
Flow Cytometry Staining Buffer
-
Fluorochrome-conjugated antibodies against markers of interest (e.g., CD4, CD8, CD25, FoxP3 for T cells; CD14, CD16 for monocytes)
-
RBC Lysis Buffer (if using whole blood)
-
Flow cytometer
Procedure:
-
Harvest the cells treated with "this compound" or vehicle control.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Resuspend the cells in the staining buffer containing the antibody cocktail.
-
Incubate for 30-60 minutes at 2-8°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
If necessary, perform intracellular staining for markers like FoxP3 according to established protocols.
-
Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify different immune cell populations and their marker expression levels.
Visualizations
Caption: CD38 signaling and the effect of its inhibition.
Caption: Experimental workflow for a cytokine release assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CD38 Inhibitor 78c Attenuates Pro-Inflammatory Cytokine Expression and Osteoclastogenesis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CD38: An Immunomodulatory Molecule in Inflammation and Autoimmunity [frontiersin.org]
- 4. CD38 and Regulation of the Immune Response Cells in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: "CD38 inhibitor 1" as a Chemical Probe for CD38 Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
CD38 is a multifunctional enzyme that acts as a primary regulator of cellular nicotinamide adenine dinucleotide (NAD+) levels. It functions as an NAD+ glycohydrolase and an ADP-ribosyl cyclase, playing a critical role in various physiological and pathological processes, including calcium signaling, immune responses, and energy metabolism.[1][2][3] The dysregulation of CD38 activity has been implicated in aging, metabolic diseases, and cancer.[1][4]
"CD38 inhibitor 1," also known as compound 78c or CD38-IN-78c, is a potent, selective, and reversible small molecule inhibitor of CD38 enzymatic activity. Its ability to effectively block CD38 function makes it an invaluable chemical probe for elucidating the biological roles of this enzyme in both in vitro and in vivo models. These application notes provide detailed protocols for utilizing "this compound" to investigate CD38 function.
Data Presentation
Inhibitor Potency and Selectivity
"this compound" demonstrates high potency against both human and mouse CD38. Its selectivity has been profiled against other NAD+-consuming enzymes, highlighting its specificity as a chemical probe.
| Target | Species | IC50 | Ki | Inhibition Type | Reference |
| CD38 | Human | 7.3 nM | Low nM | Reversible, Uncompetitive | |
| CD38 | Mouse | 1.9 nM | Low nM | Reversible, Uncompetitive | |
| CD38 | Human | 17.7 nM | - | - | |
| PARP1 | - | No significant inhibition at 100 nM | - | - | |
| SIRT1 | - | No significant inhibition at 100 nM | - | - | |
| Nampt | - | No significant inhibition at 100 nM | - | - |
In Vivo Effects of "this compound"
Oral administration of "this compound" has been shown to significantly increase NAD+ levels in various tissues.
| Animal Model | Dose | Administration Route | Tissue | NAD+ Level Change | Time Point | Reference |
| Diet-induced obese (DIO) C57Bl6 mice | 30 mg/kg | Oral | Liver | > 5-fold increase | 2 hours | |
| Diet-induced obese (DIO) C57Bl6 mice | 30 mg/kg | Oral | Muscle | > 1.2-fold increase | 2 hours | |
| 2-year-old mice | 10 mg/kg (twice daily) | - | - | Decreased glucose and insulin levels | - |
Mandatory Visualizations
Caption: CD38 signaling pathway and point of inhibition.
Caption: General experimental workflow for "this compound".
Experimental Protocols
Protocol 1: In Vitro CD38 Enzymatic Activity Assay (Fluorometric)
This protocol is adapted from commercially available CD38 activity assay kits and is designed to measure the hydrolase activity of CD38.
Materials:
-
Recombinant human or mouse CD38 enzyme
-
"this compound"
-
CD38 Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
CD38 Substrate: N6-etheno-NAD (ε-NAD)
-
96-well white flat-bottom plate
-
Fluorescence plate reader (Ex/Em = 300/410 nm)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of "this compound" in DMSO. Serially dilute the inhibitor in CD38 Assay Buffer to achieve a range of desired concentrations (e.g., 0.1 nM to 1 µM). Include a DMSO-only control.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
50 µL of CD38 Assay Buffer (Blank) or diluted "this compound"/control.
-
20 µL of recombinant CD38 enzyme diluted in CD38 Assay Buffer.
-
Incubate for 10-15 minutes at 37°C.
-
-
Initiate Reaction: Add 30 µL of ε-NAD substrate solution to each well to initiate the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence in kinetic mode for 30-60 minutes, with readings every 1-2 minutes.
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Measurement of Cellular NAD+ Levels
This protocol describes the extraction and quantification of NAD+ from cultured cells treated with "this compound".
Materials:
-
Cultured cells (e.g., A549, MEFs)
-
"this compound"
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Extraction Buffer: 0.5 M Perchloric Acid (HClO4)
-
Neutralization Buffer: 3 M Potassium Hydroxide (KOH), 1.5 M KH2PO4
-
NAD+ quantification kit (enzymatic cycling or HPLC-based)
-
BCA Protein Assay Kit
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat cells with various concentrations of "this compound" or vehicle (DMSO) for a specified duration (e.g., 16-24 hours).
-
NAD+ Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 300 µL of ice-cold 0.5 M HClO4 to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (acid-soluble fraction containing NAD+) to a new tube.
-
-
Neutralization: Neutralize the extract by adding the Neutralization Buffer until the pH is between 7.0 and 7.5.
-
Quantification:
-
Quantify the NAD+ concentration in the neutralized extracts using a commercial NAD+ assay kit according to the manufacturer's instructions. This can be an enzymatic cycling assay measuring fluorescence or absorbance, or an HPLC-based method for more precise quantification.
-
-
Normalization:
-
To the protein pellet from step 2, add a suitable lysis buffer (e.g., RIPA buffer) and determine the protein concentration using a BCA assay.
-
Normalize the NAD+ amount to the total protein content for each sample (e.g., pmol NAD+/mg protein).
-
Protocol 3: In Vivo Evaluation of "this compound" in Mice
This protocol outlines a general procedure for assessing the in vivo efficacy of "this compound" in elevating tissue NAD+ levels in mice.
Materials:
-
Animal model (e.g., C57BL/6J mice, aged or on a high-fat diet)
-
"this compound"
-
Vehicle for oral administration (e.g., Corn Oil, or a suspension with PEG300, Tween-80, and saline)
-
Oral gavage needles
-
Surgical tools for tissue collection
-
Liquid nitrogen
Procedure:
-
Inhibitor Formulation: Prepare a suspension of "this compound" in the chosen vehicle. For example, to prepare a 2.5 mg/mL suspension, add a DMSO stock solution to PEG300, mix, add Tween-80, mix, and then add saline to the final volume. Use sonication if necessary to aid dissolution. Prepare fresh daily.
-
Animal Dosing:
-
Acclimatize animals according to institutional guidelines.
-
Divide animals into control (vehicle) and treatment groups.
-
Administer "this compound" (e.g., 30 mg/kg) or vehicle via oral gavage.
-
-
Tissue Collection:
-
At predetermined time points after dosing (e.g., 2 and 6 hours), euthanize the mice according to approved protocols.
-
Rapidly dissect the tissues of interest (e.g., liver, skeletal muscle, heart).
-
Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.
-
Store tissues at -80°C until analysis.
-
-
NAD+ Measurement from Tissues:
-
Homogenize the frozen tissue samples in ice-cold 0.5 M HClO4.
-
Follow the NAD+ extraction, neutralization, and quantification steps as described in Protocol 2.
-
Normalize NAD+ levels to the initial tissue weight.
-
Concluding Remarks
References
- 1. CD38-IN-78c - Wikipedia [en.wikipedia.org]
- 2. CD38: T Cell Immuno-Metabolic Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD38: An Immunomodulatory Molecule in Inflammation and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term CD38 Inhibitor 1 (78c) Treatment in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD38 is a multifunctional enzyme that acts as the primary NADase in mammals, playing a crucial role in regulating cellular NAD+ levels.[1][2] Dysregulation of CD38 activity and the subsequent decline in NAD+ are implicated in various age-related metabolic dysfunctions and diseases.[3] CD38 inhibitors have emerged as a promising therapeutic strategy to counteract this decline and its pathological consequences.[2][4] This document provides a detailed overview of the preclinical findings from long-term animal studies of a potent and specific CD38 inhibitor, compound 78c (also referred to as CD38 inhibitor 1 or CD38-IN-78c). This inhibitor has demonstrated significant potential in reversing age-related metabolic decline and improving healthspan in various mouse models.
Mechanism of Action
This compound (78c) is a potent, small-molecule inhibitor of CD38. By inhibiting the NADase activity of CD38, it effectively increases the levels of nicotinamide adenine dinucleotide (NAD+) in tissues. This elevation in NAD+ activates downstream pro-longevity and healthspan-related factors, including sirtuins, AMPK, and PARPs. The restoration of NAD+ pools and subsequent activation of these pathways are central to the therapeutic effects observed in preclinical models.
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CD38 inhibitors and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of CD38 Inhibitor 1 (CD38i-1)
Disclaimer: The following technical support guide is a generalized framework designed to assist researchers in identifying and troubleshooting potential off-target effects of a hypothetical novel CD38 inhibitor, designated here as "CD38i-1". The information and protocols provided are based on established methods for characterizing small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the potential on-target and off-target effects of CD38i-1?
A1: CD38 is a multifunctional protein that acts as both a receptor and an ectoenzyme.[1][2] Its enzymatic activity is responsible for the hydrolysis of nicotinamide adenine dinucleotide (NAD+) to cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR).[3] cADPR is a second messenger that mobilizes intracellular calcium.[1][4] Therefore, on-target effects of CD38i-1 are expected to involve the modulation of NAD+ levels and calcium signaling.
Off-target effects occur when a drug interacts with unintended biological molecules. For small molecule inhibitors, these can be difficult to predict and can lead to misleading experimental results or toxicity. Potential off-target effects of CD38i-1 could include interactions with other enzymes, receptors, or signaling proteins. Some classes of CD38 inhibitors, such as flavonoids, are known to have off-target effects.
Q2: My experimental results are inconsistent with known CD38 signaling. Could off-target effects of CD38i-1 be the cause?
A2: Yes, inconsistencies between your observed phenotype and the known functions of CD38 could indicate off-target effects. CD38 is involved in immune responses, cell adhesion, and signal transduction. If you observe cellular effects that cannot be explained by the inhibition of NAD+ hydrolysis or alterations in calcium signaling, it is prudent to investigate potential off-target activities of CD38i-1.
Q3: How can I experimentally determine if CD38i-1 is causing off-target effects?
A3: A multi-pronged approach is recommended to identify potential off-target effects. Key experimental strategies include:
-
Kinome Profiling: This technique screens your inhibitor against a large panel of kinases to assess its selectivity.
-
Proteomics-Based Approaches: Mass spectrometry can be used to quantify changes in the cellular proteome following treatment with CD38i-1, revealing unexpected changes in protein expression.
-
Phenotypic Screening: Comparing the observed cellular phenotype with the known consequences of CD38 inhibition can highlight discrepancies that may be due to off-target effects.
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of CD38 should rescue the on-target effects but not the off-target effects.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at effective concentrations of CD38i-1.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target Effects | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds that also target CD38. If cytotoxicity persists, it may be an on-target effect. 3. Screen the compound against a known panel of toxicity-related targets (e.g., hERG, CYPs). | Identification of unintended kinase or other protein interactions that could be responsible for the toxicity. |
| Inappropriate Dosage | Perform a dose-response curve to determine the lowest effective concentration that inhibits CD38 without causing significant cytotoxicity. | Reduced cytotoxicity while maintaining on-target activity. |
| Compound Solubility Issues | 1. Verify the solubility of CD38i-1 in your cell culture media. 2. Use a vehicle control (the solvent used to dissolve CD38i-1) to ensure the solvent itself is not causing toxicity. | Prevention of compound precipitation, which can lead to non-specific effects and cytotoxicity. |
Issue 2: Inconsistent or unexpected experimental results with CD38i-1 treatment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of Compensatory Signaling Pathways | Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways related to NAD+ metabolism or calcium signaling. | A clearer understanding of the cellular response to CD38 inhibition, leading to more consistent and interpretable results. |
| Inhibitor Instability | Assess the stability of CD38i-1 in your experimental conditions over time using methods like HPLC or LC-MS. | Ensures that the observed effects are due to the inhibitor and not its degradation products. |
| Cell Line-Specific Effects | Test CD38i-1 in multiple cell lines to determine if the unexpected effects are consistent across different cellular contexts. | Helps to distinguish between general off-target effects and those that are specific to a particular cell line. |
Experimental Protocols
Protocol 1: Kinome Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of CD38i-1 against a panel of kinases.
1. Assay Preparation:
- Prepare a reaction buffer appropriate for kinase assays.
- Prepare solutions of purified kinases from a commercially available kinase panel.
- Prepare a solution of a universal kinase substrate (e.g., myelin basic protein or a specific peptide substrate).
2. Kinase Reaction:
- In a microplate, combine each kinase with the substrate and varying concentrations of CD38i-1 (e.g., from 1 nM to 10 µM).
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
3. Detection:
- Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved using various methods, such as the ADP-Glo™ Kinase Assay or by using a phospho-specific antibody in an ELISA format.
4. Data Analysis:
- Plot the kinase activity against the concentration of CD38i-1 for each kinase in the panel.
- Calculate the IC50 value for each kinase that shows significant inhibition.
- A large difference between the on-target IC50 (for CD38, if it has kinase activity) and off-target IC50 values suggests higher selectivity.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the engagement of CD38i-1 with its intended target (CD38) and to identify potential off-target proteins in a cellular context.
1. Cell Treatment:
- Culture cells to 80-90% confluency.
- Treat one set of cells with CD38i-1 at a desired concentration and another set with a vehicle control.
- Incubate for a specified time to allow for drug uptake and target engagement.
2. Heat Treatment:
- Harvest the cells and resuspend them in a suitable buffer.
- Aliquot the cell suspensions into PCR tubes.
- Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
3. Lysis and Protein Quantification:
- Lyse the cells by freeze-thawing.
- Separate the soluble fraction (containing stabilized proteins) from the precipitated proteins by centrifugation.
- Collect the supernatant and determine the protein concentration.
4. Western Blot Analysis:
- Perform SDS-PAGE and Western blotting on the soluble fractions.
- Probe the membrane with an antibody specific for CD38 to confirm target engagement (a shift in the melting curve in the presence of CD38i-1).
- To identify off-targets, this technique can be coupled with mass spectrometry to analyze the entire soluble proteome.
Visualizations
Caption: On-target action of CD38i-1 on the CD38 signaling pathway.
Caption: Experimental workflow for investigating off-target effects.
Caption: Decision tree for troubleshooting high cytotoxicity.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. CD38 and Regulation of the Immune Response Cells in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CD38: A Significant Regulator of Macrophage Function [frontiersin.org]
- 4. Frontiers | CD38: An Immunomodulatory Molecule in Inflammation and Autoimmunity [frontiersin.org]
"CD38 inhibitor 1" stability issues in solution
Welcome to the technical support center for CD38 Inhibitor 1, also known as compound 78c. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this potent and selective CD38 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2] For in vitro experiments, it is advisable to prepare a high-concentration stock solution in high-purity, anhydrous DMSO.
Q2: How should I store the solid compound and my stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations for storage are summarized in the table below.[1][2][3] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic small molecules. Here are some troubleshooting steps:
-
Decrease the Final Concentration: The inhibitor may have exceeded its aqueous solubility limit. Try using a lower final concentration in your assay.
-
Optimize DMSO Concentration: While minimizing the final DMSO concentration is important (typically <0.5% in cell-based assays), a slightly higher concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess its effect on your experiment.
-
Use a Co-Solvent System: For challenging applications, consider using a co-solvent system. Formulations including PEG300 and Tween-80 have been used for in vivo studies and may be adapted for in vitro use.
-
Freshly Prepare Dilutions: Do not use solutions that have precipitated. Prepare fresh dilutions from your stock solution for each experiment.
Q4: Can repeated freeze-thaw cycles affect the stability of this compound in DMSO?
A4: Yes, repeated freeze-thaw cycles should be avoided. Aliquoting the stock solution into single-use vials is the best practice. DMSO is also hygroscopic and can absorb moisture from the air, which may reduce the solubility and stability of the inhibitor over time. Using fresh, anhydrous DMSO for preparing stock solutions is recommended.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Loss of Inhibitor Activity
This is a common problem that may arise from the degradation of the inhibitor in your experimental setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Prepare a Fresh Stock Solution: Always start by preparing a fresh stock solution of this compound in high-purity, anhydrous DMSO.
-
Vehicle Control: Ensure that the final concentration of DMSO in your assay is not causing the observed effects. Run a control with the vehicle (DMSO) alone.
-
Time-Course Experiment: To check for degradation in your assay medium, perform a time-course experiment. Measure the inhibitor's activity at different time points after its addition to the medium. A decrease in activity over time suggests instability.
-
Stability Assessment: If you suspect degradation, you can perform a more formal stability study. A detailed protocol is provided in the "Experimental Protocols" section.
-
Consider Degradation Pathways: Potential degradation pathways for small molecules include hydrolysis and oxidation. While specific data for this compound is limited, minimizing exposure to harsh pH conditions and oxygen can be beneficial.
-
Optimize Conditions: If instability is confirmed, consider reducing the incubation time of your experiment or preparing fresh dilutions of the inhibitor immediately before use.
Issue 2: Solubility Problems in Aqueous Media
Decision Tree for Improving Solubility:
Caption: Decision tree for addressing solubility issues.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Solid (Powder) | -20°C | 3 years | |
| Solid (Powder) | 4°C | 2 years | |
| In DMSO | -80°C | 1-2 years | |
| In DMSO | -20°C | 1 month - 1 year |
Table 2: Solubility of this compound
| Solvent | Concentration | Comments | Reference(s) |
| DMSO | ≥25 mg/mL | Heating and sonication may be required. Use fresh, anhydrous DMSO. | |
| DMF | 1 mg/mL | ||
| Water | Insoluble | ||
| Ethanol | Insoluble |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare a stable stock solution and aqueous working solutions of this compound.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Aqueous buffer or cell culture medium
Procedure:
-
Stock Solution Preparation:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution of 10-25 mM in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.14 mg of the inhibitor in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Serially dilute the stock solution into your aqueous buffer or cell culture medium to the desired final concentration immediately before use.
-
Gently vortex the working solution to ensure homogeneity.
-
Protocol 2: Assessment of Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound DMSO stock solution
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a C18 column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid (optional, for mobile phase)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the cell culture medium at the final working concentration (e.g., 1 µM).
-
Prepare a "Time 0" sample by immediately adding 3 volumes of cold acetonitrile to 1 volume of the inhibitor-containing medium. This will precipitate proteins and stop degradation. Vortex and centrifuge at high speed for 10 minutes. Collect the supernatant for HPLC analysis.
-
-
Incubation:
-
Incubate the remaining inhibitor-containing medium under standard cell culture conditions (37°C, 5% CO₂).
-
-
Time Points:
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the incubated solution and process it as described for the "Time 0" sample.
-
-
HPLC Analysis:
-
Analyze the supernatant from each time point by reverse-phase HPLC. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.
-
Monitor the peak area of the parent this compound compound at an appropriate UV wavelength (e.g., 290 nm).
-
-
Data Analysis:
-
Calculate the percentage of the inhibitor remaining at each time point relative to the "Time 0" sample.
-
Plot the percentage of remaining inhibitor versus time to determine its stability profile. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Signaling Pathway
CD38 is a multifunctional enzyme that plays a key role in NAD+ metabolism and calcium signaling. It degrades NAD+ to produce ADPR, cADPR, and nicotinamide. cADPR is a second messenger that mobilizes intracellular calcium stores. By inhibiting CD38, this compound increases the levels of NAD+, which can activate sirtuins and other NAD+-dependent enzymes, potentially ameliorating age-related metabolic dysfunction.
Caption: Simplified signaling pathway of CD38 and the action of this compound.
References
Technical Support Center: Optimizing CD38 Inhibitor 1 (Compound 78c) Concentration for Cell Culture
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in optimizing the experimental conditions for CD38 Inhibitor 1, a potent and selective inhibitor of CD38 enzymatic activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound 78c, is a potent and specific small molecule inhibitor of CD38.[1][2][3] It targets the enzymatic activity of both human and mouse CD38, with IC50 values of 7.3 nM and 1.9 nM, respectively.[1][4] The primary mechanism of action is the inhibition of CD38's NAD+ glycohydrolase (NADase) activity, which leads to an increase in cellular NAD+ levels. This elevation in NAD+ can, in turn, activate sirtuins, AMPK, and PARPs, which are involved in longevity and metabolic health. The inhibition is reversible and follows an uncompetitive mechanism.
Q2: What is a good starting concentration for my cell culture experiments?
A common starting point for in vitro studies is a concentration of 0.5 µM. However, the optimal concentration is highly dependent on the cell line and the specific experimental endpoint. It is strongly recommended to perform a dose-response experiment to determine the most effective concentration with minimal cytotoxicity for your specific model system. For many small molecule inhibitors, a working concentration in cell-based assays is often between 1-10 µM.
Q3: How should I prepare and store stock solutions of this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For example, a 10 mM stock can be prepared in DMSO. It is crucial to use high-quality, anhydrous DMSO to ensure maximum solubility.
-
Storage of Powder: The solid form of the inhibitor should be stored at -20°C for long-term stability (up to 3 years).
-
Storage of Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or -20°C for up to 1 year.
Q4: Is this compound selective for CD38?
Yes, this compound is highly selective for CD38. At a concentration of 100 nM, it does not significantly inhibit other NAD+-metabolizing enzymes such as poly(ADP-ribose) polymerase 1 (PARP1), sirtuin 1 (SIRT1), or nicotinamide phosphoribosyltransferase (Nampt).
Troubleshooting Guide
Issue 1: I am not observing the expected biological effect.
-
Sub-optimal Concentration: The concentration of the inhibitor may be too low for your specific cell line or experimental conditions.
-
Solution: Perform a dose-response curve to identify the optimal concentration. Test a broad range of concentrations, for example, from 1 nM to 100 µM.
-
-
Inhibitor Instability: The inhibitor may be degrading in the cell culture medium over long incubation periods.
-
Solution: Prepare fresh dilutions from a frozen stock for each experiment. For long-term experiments, consider replacing the medium with freshly prepared inhibitor at regular intervals.
-
-
Cell Health: The health and passage number of your cells can impact their response to inhibitors.
-
Solution: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number for all experiments.
-
Issue 2: I am observing significant cytotoxicity or cell death.
-
Concentration is Too High: The inhibitor concentration may be in a toxic range for your cells.
-
Solution: Lower the inhibitor concentration. A dose-response experiment will help you determine the half-maximal cytotoxic concentration (CC50) and identify a non-toxic working concentration.
-
-
Solvent Toxicity: The solvent, typically DMSO, can be toxic to cells at higher concentrations.
-
Solution: Ensure the final DMSO concentration in your cell culture medium is below 0.5%, and ideally below 0.1%. Always include a vehicle control (cells treated with the same concentration of DMSO as your highest inhibitor concentration) to rule out solvent-induced toxicity.
-
-
High Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments.
-
Solution: If possible, test the inhibitor on a more robust cell line to determine if the observed toxicity is cell-type specific.
-
Issue 3: The inhibitor precipitated in the culture medium.
-
Low Aqueous Solubility: The inhibitor may have poor solubility in your aqueous culture medium, especially when diluted from a high-concentration DMSO stock.
-
Solution: Ensure the final DMSO concentration is sufficient to maintain solubility, but still within a non-toxic range (e.g., 0.1% - 0.5%). Prepare intermediate dilutions in culture medium rather than directly adding a very small volume of high-concentration stock to a large volume of medium. Gentle vortexing during dilution can also help.
-
Data Presentation
| Parameter | Value | Species | Reference |
| IC50 | 7.3 nM | Human | |
| IC50 | 1.9 nM | Mouse | |
| Ki | 0.3 nM | Human | |
| Recommended Starting Concentration (In Vitro) | 0.2 - 0.5 µM | N/A | |
| Recommended DMSO Concentration (In Culture) | < 0.5% | N/A |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Dose-Response Curve with an MTT Assay
This protocol describes how to determine the effective concentration range and cytotoxicity of this compound using a 96-well plate format and an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (Compound 78c)
-
DMSO
-
Adherent cells of choice
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the inhibitor in complete culture medium to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the medium containing the different inhibitor concentrations, the vehicle control, and a "no treatment" control (medium only) to the appropriate wells.
-
It is recommended to have at least three replicate wells for each condition.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the "no treatment" control:
-
% Viability = (Absorbance of Treated Well / Absorbance of Control Well) * 100
-
-
Plot the % Viability against the log of the inhibitor concentration.
-
Use graphing software (e.g., GraphPad Prism) to fit a non-linear regression curve and determine the IC50 (concentration that inhibits 50% of cell viability) and CC50 (concentration that causes 50% cytotoxicity).
-
Mandatory Visualizations
References
Troubleshooting "CD38 inhibitor 1" inconsistent results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CD38 Inhibitor 1 (also known as compound 78c).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the ectoenzyme CD38.[1][2][3] CD38 is a primary consumer of nicotinamide adenine dinucleotide (NAD+) in mammalian tissues.[4][5] By inhibiting CD38's NADase activity, this compound increases intracellular NAD+ levels. This in turn activates pro-longevity and health span-related factors such as sirtuins, AMPK, and PARPs.
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound can vary slightly depending on the experimental conditions. Reported values are summarized in the table below.
| Target | IC50 Value |
| Human CD38 | 7.3 nM |
| Mouse CD38 | 1.9 nM |
| Human CD38 | 17.7 nM |
Q3: What is the solubility and stability of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol. It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. The solid compound is stable for at least four years when stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles; under these conditions, they are stable for at least one year.
Q4: Is this compound cell-permeable?
A4: Yes, this compound is a cell-permeable compound.
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes with this compound can arise from various factors, from compound handling to experimental design. This guide provides a structured approach to identifying and resolving these issues.
Problem 1: Higher than expected IC50 value or reduced potency.
This is one of the most common issues encountered. The troubleshooting workflow below can help pinpoint the cause.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Possible Causes and Solutions
| Cause | Solution |
| Inhibitor Precipitation | This compound has poor aqueous solubility. "Solvent shock" can occur when a concentrated DMSO stock is diluted into aqueous cell culture media, causing the inhibitor to precipitate. Visually inspect for precipitate after dilution. To mitigate this, perform serial dilutions in media and consider using a medium with a higher serum concentration, as serum proteins can aid solubility. |
| Inhibitor Degradation | While the solid compound is stable, repeated freeze-thaw cycles of the DMSO stock can lead to degradation. Always aliquot stock solutions into single-use volumes. For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals. |
| Incorrect Assay Conditions | The IC50 value is highly dependent on experimental conditions. Factors such as cell density, incubation time, and substrate concentration (for enzymatic assays) can all influence the result. Ensure these parameters are consistent across experiments. A time-course and dose-response experiment should be performed to determine the optimal conditions for your specific cell line and endpoint. |
| Cell Health and Target Expression | The physiological state of your cells is critical. High passage numbers can lead to phenotypic drift, and mycoplasma contamination can alter cellular metabolism and drug response. Use low-passage, mycoplasma-free cells. Additionally, confirm that your cell line expresses sufficient levels of CD38. |
Problem 2: High Cellular Toxicity Observed.
Possible Causes and Solutions
| Cause | Solution |
| Off-Target Toxicity | At high concentrations, the inhibitor may affect other cellular pathways. Use the lowest effective concentration of the inhibitor. This compound has been shown to be selective for CD38 over PARP1, SIRT1, and Nampt at a concentration of 100 nM. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in the cell culture media is below the toxic threshold for your cell line, which is typically less than 0.5%. |
Experimental Protocols
CD38 Hydrolase Activity Assay
This protocol is adapted from commercially available kits and published methods. It measures the NAD+ glycohydrolase activity of CD38.
Materials:
-
Recombinant human or mouse CD38 enzyme
-
CD38 Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
CD38 Substrate (e.g., N6-etheno-NAD (ε-NAD))
-
This compound
-
96-well white opaque microplate
-
Fluorometric plate reader (Ex/Em = 300/410 nm)
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a series of dilutions of this compound in CD38 Assay Buffer at 4x the desired final concentration. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO).
-
Enzyme Preparation: Dilute the recombinant CD38 enzyme in ice-cold CD38 Assay Buffer to the desired concentration.
-
Assay Reaction:
-
Add 50 µL of the 4x inhibitor dilutions (or vehicle) to the wells.
-
Add 50 µL of the diluted CD38 enzyme.
-
Include a "no enzyme" control well with 100 µL of assay buffer.
-
Pre-incubate for 15 minutes at 37°C.
-
-
Start Reaction: Add 100 µL of the CD38 substrate solution to all wells to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence at Ex/Em = 300/410 nm in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the kinetic curve). Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.
Caption: Workflow for CD38 hydrolase activity assay.
Cell Viability Assay (e.g., Resazurin Reduction Assay)
This protocol assesses the effect of this compound on the viability of cultured cells.
Materials:
-
Cells of interest (e.g., A549)
-
Complete cell culture medium
-
This compound
-
Resazurin-based cell viability reagent
-
96-well clear-bottom microplate
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Viability Assessment:
-
Add the recommended volume of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Measurement: Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Normalize the readings to the vehicle control wells to determine the percentage of cell viability. Plot the results and calculate the IC50 value.
Signaling Pathways
CD38 is a multifunctional protein that acts as both a receptor and an enzyme, influencing several downstream pathways. Its primary enzymatic function is the hydrolysis of NAD+ to produce cyclic ADP-ribose (cADPR), ADP-ribose (ADPR), and nicotinamide. These products, particularly cADPR, are second messengers that mobilize intracellular calcium.
References
Technical Support Center: In Vitro Cytotoxicity Assessment of CD38 Inhibitor 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "CD38 inhibitor 1" in in vitro cytotoxicity assessments.
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is the mechanism of cytotoxicity of this compound?
-
A1: this compound, a small molecule inhibitor, primarily functions by inhibiting the enzymatic (NADase) activity of CD38.[1] This leads to increased intracellular NAD+ levels, which can impact cellular metabolism and survival.[2] While many therapeutic anti-CD38 monoclonal antibodies induce cytotoxicity through mechanisms like Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC), the cytotoxic effects of small molecule inhibitors like "this compound" are more closely linked to metabolic disruption and can lead to apoptosis.
-
-
Q2: How does inhibition of CD38's enzymatic activity lead to cell death?
-
A2: CD38 is a major consumer of NAD+, a critical coenzyme in cellular metabolism. By inhibiting CD38, "this compound" increases NAD+ levels, which can activate sirtuins and other metabolic pathways.[3] This metabolic reprogramming can be detrimental to cancer cells that are highly dependent on specific metabolic states for their proliferation and survival, ultimately leading to cell death.
-
-
Q3: Can "this compound" interfere with standard cytotoxicity assays?
-
A3: Yes, particularly with metabolic-based assays like the MTT or MTS assays. Since "this compound" directly modulates cellular metabolism by altering NAD+ levels, it can interfere with the readout of assays that rely on mitochondrial reductase activity.[4] It is crucial to include appropriate controls to account for any potential assay interference.
-
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the in vitro cytotoxicity assessment of "this compound" using various standard assays.
MTT/MTS Assay Troubleshooting
| Issue | Possible Cause | Solution |
| Low absorbance values or no color change | 1. Insufficient number of viable cells. 2. Compromised metabolic activity not related to cytotoxicity. 3. Issues with the MTT/MTS reagent. 4. Incomplete solubilization of formazan crystals.[5] | 1. Optimize cell seeding density. 2. Ensure cells are healthy and in the logarithmic growth phase before treatment. 3. Check the expiration date and proper storage of the reagent. 4. Ensure complete dissolution of the formazan crystals by thorough mixing and using an appropriate solubilization buffer. |
| High background absorbance | 1. Contamination with bacteria or yeast. 2. Interference from phenol red in the culture medium. 3. The inhibitor itself absorbs light at the measurement wavelength. | 1. Maintain sterile technique and regularly check for contamination. 2. Use phenol red-free medium during the assay. 3. Include a control well with the inhibitor in the medium but without cells to measure background absorbance. |
| Increased absorbance with higher inhibitor concentrations | 1. The inhibitor is increasing the metabolic activity of the cells at lower concentrations. 2. The inhibitor is chemically reducing the MTT/MTS reagent. | 1. This can be a real biological effect. Correlate with other cytotoxicity assays. 2. Run a control with the inhibitor and MTT/MTS in cell-free medium to check for direct reduction. |
LDH Release Assay Troubleshooting
| Issue | Possible Cause | Solution |
| High background LDH release in control cells | 1. Suboptimal cell culture conditions leading to spontaneous cell death. 2. Overly vigorous pipetting during cell seeding or reagent addition. 3. High cell density. | 1. Ensure optimal culture conditions (media, CO2, humidity). 2. Handle cells gently. 3. Optimize cell seeding density. |
| Low LDH release in treated cells despite visible cell death | 1. The assay was performed too early; significant LDH release occurs in later stages of cell death. 2. The inhibitor may be inhibiting the LDH enzyme itself. | 1. Increase the incubation time with the inhibitor. 2. To test for LDH inhibition, lyse untreated cells and then add the inhibitor to the lysate before performing the assay. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Bubbles in the wells. | 1. Ensure the cell suspension is homogenous before and during plating. 2. Carefully inspect plates for bubbles and remove them before reading. |
Apoptosis (Annexin V/PI) Assay Troubleshooting
| Issue | Possible Cause | Solution |
| High percentage of Annexin V+/PI+ cells in the negative control | 1. Harsh cell handling (e.g., excessive trypsinization, vigorous vortexing). 2. Cells were overgrown or unhealthy before the experiment. | 1. Use a gentle cell detachment method and handle cells with care. 2. Use cells in the logarithmic growth phase and ensure high viability before starting the experiment. |
| Weak or no Annexin V staining in treated cells | 1. The inhibitor concentration or incubation time is insufficient to induce apoptosis. 2. Reagents (Annexin V, binding buffer) are expired or were stored improperly. 3. Calcium is absent in the binding buffer, which is essential for Annexin V binding. | 1. Perform a dose-response and time-course experiment. 2. Check reagent quality and storage conditions. 3. Ensure the binding buffer contains calcium. |
| High background fluorescence | 1. Inadequate washing of cells. 2. The concentration of Annexin V or PI is too high. | 1. Follow the washing steps in the protocol carefully. 2. Titrate the reagents to determine the optimal concentration for your cell type. |
Quantitative Data
The following table summarizes the reported in vitro efficacy of "this compound" (also referred to as compound 78c) against human and mouse CD38.
| Inhibitor | Target | IC50 | Reference |
| This compound (78c) | Human CD38 | 7.3 nM | |
| This compound (78c) | Mouse CD38 | 1.9 nM |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of "this compound". Include vehicle-treated (negative control) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Shake the plate for 10-15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol provides a general workflow for measuring LDH release.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include a "maximum LDH release" control by treating some wells with a lysis buffer.
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
Annexin V/PI Apoptosis Assay
This protocol is for flow cytometry-based apoptosis detection.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with "this compound" for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Live cells will be Annexin V- and PI-, early apoptotic cells will be Annexin V+ and PI-, and late apoptotic or necrotic cells will be Annexin V+ and PI+.
Visualizations
Caption: A generalized workflow for in vitro cytotoxicity assessment of this compound.
Caption: Simplified signaling pathway of this compound leading to cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of CD38 in the Pathogenesis of Cardiorenal Metabolic Disease and Aging, an Approach from Basic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay overview | Abcam [abcam.com]
Technical Support Center: CD38 Inhibitor 1 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "CD38 Inhibitor 1," also known as compound 78c, with a focus on optimizing dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its mechanism of action?
A1: "this compound" is a potent and specific small molecule inhibitor of the ectoenzyme CD38.[1][2] It is also widely known in scientific literature as compound 78c.[1][2] CD38 is a key enzyme responsible for the degradation of nicotinamide adenine dinucleotide (NAD+).[3] By inhibiting CD38's NADase activity, "this compound" helps to increase and maintain cellular NAD+ levels. Its mechanism has been described as reversible and uncompetitive, meaning it binds to the enzyme-substrate complex. This action leads to the activation of NAD+-dependent signaling pathways, such as those involving sirtuins, which are crucial for cellular health and longevity.
Q2: I am not seeing any inhibition of CD38 activity in my assay. What are the possible causes?
A2: There are several potential reasons for a lack of observed inhibition. These can be broadly categorized as issues with the inhibitor, the enzyme, or the assay conditions.
-
Inhibitor Preparation and Handling:
-
Improper Dissolution: "this compound" has specific solubility requirements. It is typically dissolved in DMSO to create a stock solution. Ensure the inhibitor is fully dissolved before preparing serial dilutions. If precipitation is observed, gentle heating or sonication may be necessary.
-
Degradation: While stable, improper storage can lead to degradation. Stock solutions should be stored at -20°C for up to a year or -80°C for up to two years. It is recommended to use freshly prepared working solutions for in vivo experiments.
-
Final DMSO Concentration: The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can interfere with enzyme activity.
-
-
Enzyme Activity:
-
Inactive Enzyme: Ensure that the recombinant CD38 enzyme is active. Include a positive control (enzyme without inhibitor) to verify robust activity. Commercial assay kits often provide a validated enzyme.
-
Low Enzyme Concentration: Use an appropriate concentration of the enzyme. For example, a final concentration of 0.1 ng/μL for recombinant CD38 has been suggested for some assays.
-
-
Assay Conditions:
-
Incorrect Substrate Concentration: The concentration of the substrate (e.g., NAD+, NGD+, or ε-NAD) can affect the apparent inhibitor potency. Ensure you are using a concentration appropriate for your assay and enzyme concentration.
-
Inappropriate Buffer Conditions: The assay buffer composition and pH are critical for optimal enzyme activity. A common buffer consists of 250 mM sucrose and 40 mM Tris-HCl at pH 7.4.
-
Q3: The dose-response curve I generated has a very steep or very shallow slope. What does this indicate and how can I fix it?
A3: The slope of the dose-response curve, or the Hill coefficient, provides information about the binding cooperativity of the inhibitor.
-
Steep Slope (Hill Slope > 1): This may suggest positive cooperativity in inhibitor binding or the presence of artifacts in the assay.
-
Shallow Slope (Hill Slope < 1): This could indicate negative cooperativity, multiple binding sites with different affinities, or experimental issues such as inhibitor degradation or insolubility at higher concentrations.
To troubleshoot, consider the following:
-
Refine Concentration Range: Ensure your dilution series covers a broad enough range to define both the top and bottom plateaus of the curve. A common approach is to use a semi-logarithmic dilution series.
-
Check for Solubility Issues: At high concentrations, the inhibitor may precipitate out of solution, leading to a flattening of the curve. Visually inspect your assay plate for any signs of precipitation.
-
Review Data Normalization: Normalize your data relative to positive (no inhibitor) and negative (no enzyme) controls to minimize plate-to-plate variability.
Q4: What are the key differences between measuring CD38 hydrolase and cyclase activity, and which one should I focus on for "this compound"?
A4: CD38 has two primary enzymatic activities: NAD+ hydrolase activity, which breaks down NAD+ into ADP-ribose and nicotinamide, and cyclase activity, which produces cyclic ADP-ribose (cADPR) from NAD+ or its analogs.
-
Hydrolase Activity: This is considered the major enzymatic activity of CD38 in many mammalian tissues and is the primary target for increasing NAD+ levels. Assays for hydrolase activity often use NAD+ or a fluorescent analog like 1,N6-etheno-NAD+ (ε-NAD).
-
Cyclase Activity: This activity is important for calcium signaling. Assays for cyclase activity typically use nicotinamide guanine dinucleotide (NGD+) as a substrate, which is converted to the fluorescent product cyclic GDP-ribose.
For "this compound" (compound 78c), which is primarily investigated for its ability to boost NAD+ levels, measuring the hydrolase activity is the most relevant readout.
Quantitative Data Summary
| Parameter | Human CD38 (hCD38) | Mouse CD38 (mCD38) | Cell-Based Assay (HL-60 cells) | Reference(s) |
| IC50 | 7.3 nM | 1.9 nM | 1894 nM | |
| Ki | Low nanomolar range | Low nanomolar range | Not Applicable | |
| Inhibition Type | Uncompetitive | Uncompetitive | Not Applicable |
Experimental Protocols
Protocol: In Vitro Dose-Response Curve Generation for CD38 Hydrolase Activity
This protocol is a generalized procedure based on commonly used fluorescence-based assays.
1. Materials:
-
Recombinant human or mouse CD38 enzyme
-
"this compound" (compound 78c)
-
1,N6-etheno-NAD+ (ε-NAD) substrate
-
Assay Buffer: 250 mM sucrose, 40 mM Tris-HCl, pH 7.4
-
DMSO
-
96-well opaque microplate
-
Fluorescence plate reader
2. Procedure:
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of "this compound" in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Enzyme Preparation:
-
Dilute the recombinant CD38 enzyme in ice-cold assay buffer to a working concentration (e.g., 3x the final desired concentration).
-
-
Assay Setup (96-well plate):
-
Blank wells: Add assay buffer only.
-
Negative control wells (no enzyme): Add assay buffer and the highest concentration of the inhibitor.
-
Positive control wells (no inhibitor): Add diluted enzyme and assay buffer (with DMSO equivalent to inhibitor wells).
-
Test wells: Add diluted enzyme and the various concentrations of the inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Prepare the substrate solution (ε-NAD) in the assay buffer.
-
Add the substrate solution to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence (Excitation: ~300 nm, Emission: ~410 nm) over time (e.g., every minute for 30-60 minutes).
-
3. Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data by setting the average rate of the positive control as 100% activity and the negative control as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: CD38 signaling and the action of "this compound".
Caption: Experimental workflow for dose-response curve generation.
Caption: Troubleshooting logic for lack of CD38 inhibition.
References
Technical Support Center: Validating "CD38 Inhibitor 1" Target Engagement in Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on validating the target engagement of "CD38 inhibitor 1" in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm that "this compound" is engaging its target in cells?
A1: There are several established methods to validate the target engagement of a CD38 inhibitor in a cellular context. These can be broadly categorized as:
-
Direct Target Binding Assays: These assays directly measure the physical interaction between the inhibitor and the CD38 protein. The Cellular Thermal Shift Assay (CETSA) is a prime example, where ligand binding stabilizes the protein against thermal denaturation.[1][2][3]
-
Enzymatic Activity Assays: These methods measure the inhibition of CD38's enzymatic function. CD38 has both NADase and ADP-ribosyl cyclase activity.[4][5] Assays can be performed using cell lysates or intact cells and typically monitor the production of ADP-ribose (ADPR) or the consumption of NAD+.
-
Downstream Biomarker Assays: This approach involves measuring the cellular consequences of CD38 inhibition. The most common biomarker is the intracellular concentration of NAD+, which is expected to increase upon effective inhibition of CD38's NADase activity.
Q2: How do I choose the most appropriate assay for my experimental goals?
A2: The choice of assay depends on your specific research question:
-
For direct evidence of target binding in an intact cell, CETSA is the gold standard.
-
To quantify the potency of your inhibitor on the enzyme's activity, enzymatic assays are ideal. Fluorometric assays using substrates like ε-NAD or NGD are suitable for high-throughput screening.
-
To understand the functional consequences of target engagement and the inhibitor's effect on cellular metabolism, measuring intracellular NAD+ levels is most relevant.
Q3: What cell types are suitable for CD38 target engagement studies?
A3: The choice of cell line is critical. It is essential to use cell lines that express sufficient levels of CD38. Multiple myeloma (MM) cell lines, such as MM1.S, LP-1, RPMI-8226, and OPM2, are known to have high CD38 expression. For other cell types, it is crucial to first validate CD38 expression using methods like flow cytometry or western blotting. Some cell lines, like HL60, can be stimulated with agents such as all-trans retinoic acid (ATRA) to upregulate CD38 expression.
Q4: What are typical positive and negative controls for these experiments?
A4: Appropriate controls are crucial for data interpretation:
-
Positive Control Inhibitor: Use a well-characterized CD38 inhibitor with a known mechanism of action, such as compound 78c or quercetin.
-
Vehicle Control: A vehicle-only control (e.g., DMSO) is essential to account for any effects of the solvent used to dissolve the inhibitor.
-
Negative Control Cell Line: A CD38 knockout or knockdown cell line can be used to demonstrate that the observed effects are specific to the inhibitor's action on CD38.
Troubleshooting Guides
Issue 1: High Variability in CD38 Enzymatic Activity Assays
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Reagent Preparation | Prepare fresh buffers and reagents for each experiment. Aliquot and store the CD38 enzyme according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure thorough mixing of reagents in each well. Consider using a multi-channel pipette for better consistency across the plate. |
| Fluctuations in Assay Conditions | Strictly control incubation times and temperatures. Pre-incubate plates at the reaction temperature to ensure uniformity. |
| Sample-Specific Issues (Cell Lysates) | Ensure complete cell lysis and consistent protein concentration across samples. The presence of endogenous inhibitors in the lysate can also be a factor. |
Issue 2: Low or No Signal in a CD38 Activity Assay
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Enzyme | Use a fresh aliquot of the enzyme and verify its activity with a positive control. Ensure proper storage conditions have been maintained. |
| Incorrect Plate Reader Settings | Double-check the excitation and emission wavelengths recommended for the specific fluorometric substrate being used (e.g., Ex/Em = 300/410 nm for NGD+). |
| Substrate Degradation | Store substrates protected from light and at the recommended temperature. |
| Presence of an Unknown Inhibitor | Test the buffer and other reagents for any inhibitory effects on a known active CD38 enzyme. |
Issue 3: Inconsistent Intracellular NAD+ Level Measurements
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Cell Lysis | Ensure the chosen lysis method is effective for your cell type to release all intracellular NAD+. |
| NAD+ Degradation During Sample Preparation | Keep samples on ice throughout the preparation process and process them quickly. |
| Variable Cell Numbers | Normalize NAD+ levels to the total protein concentration or cell number for each sample. |
Issue 4: No Thermal Shift Observed in CETSA
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inhibitor Does Not Bind to the Target in Cells | This could be a valid negative result. Confirm inhibitor activity with an alternative method like an enzymatic assay. |
| Insufficient Inhibitor Concentration or Incubation Time | Perform a dose-response and time-course experiment to optimize inhibitor treatment. |
| Suboptimal Heating Conditions | Optimize the temperature range and heating time for the CETSA experiment to find the optimal window for observing a thermal shift. |
| Low Abundance of CD38 Protein | Ensure the cell line expresses enough CD38 for detection by western blot or other methods. Consider using a more sensitive detection method. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for CD38
This protocol is adapted from established CETSA methodologies.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with "this compound" at various concentrations or a vehicle control for a predetermined time.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble CD38 at each temperature using quantitative western blotting. Increased thermal stability of CD38 in the presence of the inhibitor indicates target engagement.
Protocol 2: Measurement of Intracellular NAD+ Levels
This protocol outlines a general workflow for measuring intracellular NAD+.
-
Cell Culture and Treatment: Plate cells and treat with "this compound" or vehicle control for the desired time.
-
Cell Harvesting and Lysis: Harvest cells and wash with cold PBS. Lyse the cells using an appropriate extraction buffer (e.g., a buffer from a commercially available NAD/NADH assay kit).
-
NAD+ Measurement: Measure the NAD+ concentration in the cell lysates using a commercially available colorimetric or fluorometric NAD/NADH assay kit, following the manufacturer's instructions.
-
Normalization: Measure the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay). Normalize the NAD+ concentration to the total protein concentration for each sample.
Protocol 3: CD38 Enzymatic Activity Assay (using a fluorometric kit)
This protocol is based on commercially available kits that measure CD38's cyclase or hydrolase activity.
-
Sample Preparation: Prepare cell lysates from cells treated with "this compound" or vehicle control. Ensure consistent protein concentration across all samples.
-
Assay Reaction: In a 96-well plate, add the cell lysate, assay buffer, and the CD38 substrate (e.g., NGD+ for cyclase activity).
-
Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for a specific time, protected from light.
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: Calculate the CD38 activity based on the fluorescence signal. Compare the activity in inhibitor-treated samples to the vehicle control to determine the percent inhibition.
Quantitative Data Summary
Table 1: Example IC50 Values for Known CD38 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| Compound 78c | MM cell lines | Cell Viability | 10-20 µM | |
| Apigenin | - | Enzymatic | - | |
| Quercetin | - | Enzymatic | - |
Note: Specific IC50 values can vary depending on the cell line, assay conditions, and substrate concentration.
Table 2: Expected Outcomes of CD38 Inhibition
| Parameter | Expected Change with "this compound" | Method of Measurement |
| CD38 Thermal Stability | Increase | Cellular Thermal Shift Assay (CETSA) |
| CD38 Enzymatic Activity | Decrease | Fluorometric or HPLC-based assays |
| Intracellular NAD+ Levels | Increase | NAD/NADH Assay Kits |
| ADPR Levels | Decrease | Transcreener ADPR Assay |
Visualizations
Caption: Simplified CD38 signaling pathway and the action of an inhibitor.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring CD38 (ADP-ribosyl cyclase/cyclic ADP-ribose hydrolase) activity by reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
"CD38 inhibitor 1" interference with other assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "CD38 inhibitor 1," a potent and specific small molecule inhibitor of CD38 enzymatic activity. This guide will help you identify and mitigate potential interference with other assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of the ectoenzyme CD38. Its primary mechanism of action is the inhibition of CD38's NAD+ glycohydrolase and ADP-ribosyl cyclase activities.[1][2] By inhibiting CD38, this compound prevents the degradation of NAD+ and the formation of second messengers like cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR).[3][4] This leads to increased intracellular NAD+ levels, which can impact various cellular processes including metabolism, DNA repair, and immune responses.[5]
Q2: Can this compound interfere with other assays beyond the direct measurement of CD38 activity?
A2: Yes, like many small molecule inhibitors, this compound has the potential to interfere with other biochemical and cell-based assays. This interference can be target-specific (related to the biological consequences of CD38 inhibition) or non-specific (due to the physicochemical properties of the compound). It is crucial to perform appropriate control experiments to identify and mitigate such interference.
Q3: What are the common mechanisms of assay interference by small molecules like this compound?
A3: Common mechanisms of assay interference include:
-
Optical Interference: The compound may absorb light or be fluorescent at the excitation and emission wavelengths used in an assay, leading to false-positive or false-negative results.
-
Chemical Reactivity: The compound may react with assay reagents, such as enzymes or substrates, in a non-specific manner.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that can sequester proteins and inhibit enzymes non-specifically.
-
Biological Off-Target Effects: The compound may interact with other cellular targets besides CD38, leading to unintended biological consequences.
Q4: How can I determine if this compound is interfering with my assay?
A4: A series of control experiments, often called counter-screens or orthogonal assays, should be performed. These include testing the compound in the absence of the primary biological target, checking for optical interference, and evaluating the effect of detergents on the compound's activity.
Troubleshooting Guides
Problem 1: Unexpected results in a fluorescence-based assay.
Possible Cause: this compound may be autofluorescent or may quench the fluorescent signal.
Troubleshooting Steps:
-
Run a control experiment: Prepare wells containing the assay buffer and this compound at the concentrations used in your experiment, but without the fluorescent probe or cells.
-
Measure fluorescence: Read the plate at the same excitation and emission wavelengths used in your primary assay.
-
Analyze the data: A significant signal in the absence of the fluorescent probe indicates autofluorescence. A decrease in the signal from a known fluorescent standard in the presence of the inhibitor suggests quenching.
-
Mitigation Strategies:
-
If autofluorescence is observed, subtract the background fluorescence from your experimental wells.
-
Consider using a fluorescent probe with a different excitation/emission spectrum that does not overlap with that of the inhibitor.
-
Switch to a non-fluorescence-based detection method (e.g., luminescence or absorbance).
-
Problem 2: Inhibition observed in a cell-based assay where CD38 is not the primary target.
Possible Cause: The observed effect could be due to off-target effects of this compound or a consequence of increased intracellular NAD+ levels.
Troubleshooting Steps:
-
Perform a target-absent control: If possible, run the assay using a cell line that does not express CD38. If the inhibitory effect persists, it is likely an off-target effect.
-
Conduct an orthogonal assay: Use a different assay that measures the same biological endpoint but relies on a different detection principle.
-
Investigate NAD+ dependence: Determine if the observed phenotype can be mimicked by other methods of increasing intracellular NAD+, such as supplementing with NAD+ precursors (e.g., nicotinamide mononucleotide - NMN).
Problem 3: Inconsistent results or steep dose-response curves in an enzyme inhibition assay.
Possible Cause: this compound may be forming aggregates at higher concentrations.
Troubleshooting Steps:
-
Detergent test: Perform the enzyme inhibition assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.
-
Analyze the results: If the inhibitory potency of the compound is significantly reduced in the presence of the detergent, it is a strong indication of aggregation-based inhibition.
-
Mitigation Strategies:
-
Lower the concentration of the inhibitor used in the assay.
-
Modify the assay buffer to improve compound solubility.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of a representative potent CD38 inhibitor (Compound 78c) against human and mouse CD38. This data can serve as a reference for expected on-target potency.
| Target | Species | Assay Type | IC50 (nM) | Reference |
| CD38 | Human | Enzymatic (Cyclase Activity) | 7.3 | |
| CD38 | Mouse | Enzymatic (Cyclase Activity) | 1.9 |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in a specific assay.
Materials:
-
96-well black, clear-bottom microplate
-
Assay buffer (identical to the primary assay)
-
This compound stock solution (in DMSO)
-
Fluorescence microplate reader
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer to cover the concentration range used in the main experiment.
-
Add the compound dilutions to the wells of the microplate. Include wells with assay buffer and DMSO as a vehicle control.
-
Incubate the plate under the same conditions as the main assay (time and temperature).
-
Read the plate using the same excitation and emission wavelengths as the primary assay.
-
Subtract the vehicle control reading from all wells. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Aggregation Counter-Screen
Objective: To determine if the inhibitory activity of this compound is due to the formation of aggregates.
Materials:
-
All components of the primary biochemical assay (enzyme, substrate, buffer)
-
This compound
-
Non-ionic detergent (e.g., Triton X-100)
Methodology:
-
Prepare two sets of assay reactions.
-
In the first set, perform the standard assay protocol with a dilution series of this compound.
-
In the second set, add 0.01% (v/v) Triton X-100 to the assay buffer before adding the inhibitor dilutions.
-
Incubate both sets of reactions and measure the activity.
-
Compare the IC50 values obtained in the presence and absence of the detergent. A significant rightward shift in the IC50 curve in the presence of Triton X-100 suggests aggregation-based inhibition.
Visualizations
Signaling Pathway and Potential Assay Interference
The following diagram illustrates the central role of CD38 in NAD+ metabolism and how its inhibition can have downstream effects that may interfere with various cellular assays.
Caption: CD38 signaling and potential assay interference points.
Experimental Workflow for Investigating Assay Interference
This workflow provides a logical sequence of experiments to identify and characterize potential assay interference by this compound.
Caption: Workflow for troubleshooting assay interference.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | CD38: A Significant Regulator of Macrophage Function [frontiersin.org]
- 4. Frontiers | CD38: An Immunomodulatory Molecule in Inflammation and Autoimmunity [frontiersin.org]
- 5. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
"CD38 inhibitor 1" long-term storage and handling
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the long-term storage, handling, and troubleshooting of experiments involving CD38 Inhibitor 1.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored for long-term use?
A1: For long-term stability, this compound should be stored in its solid form at -20°C. Under these conditions, the compound is stable for at least three years.
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: It is recommended to prepare a stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO). Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO to prevent the absorption of water, which can lead to compound precipitation and degradation. Once prepared, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: What is the stability of the stock solution when stored at -80°C?
A3: Stock solutions of this compound in anhydrous DMSO are stable for at least one year when stored at -80°C.
Q4: Can I store the stock solution at -20°C?
A4: While -80°C is the recommended temperature for long-term storage of stock solutions, storage at -20°C is also possible for shorter periods. However, the stability at -20°C is generally lower than at -80°C, and it is advisable to use the solution within a few months.
Q5: How many freeze-thaw cycles can the stock solution tolerate?
A5: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to compound degradation and precipitation. Aliquoting the stock solution into single-use vials is the best practice to maintain the integrity of the inhibitor.
Troubleshooting Guides
Issue 1: Precipitation is observed in the DMSO stock solution upon thawing.
-
Question: I thawed my stock solution of this compound and noticed a precipitate. What should I do?
-
Answer: Precipitation upon thawing can occur if the compound's solubility in DMSO has been compromised, often due to the absorption of water.
-
Immediate Action: Gently warm the vial to 37°C and vortex or sonicate the solution to try and redissolve the precipitate.
-
Preventative Measures:
-
Always use high-purity, anhydrous DMSO for preparing stock solutions.
-
Store DMSO in a desiccator to minimize water absorption.
-
Aliquot the stock solution immediately after preparation to avoid introducing moisture from the air into the main stock during repeated use.
-
-
Issue 2: The inhibitor precipitates when added to the aqueous cell culture medium.
-
Question: When I add my DMSO stock solution of this compound to my cell culture medium, it immediately turns cloudy or forms a precipitate. How can I resolve this?
-
Answer: This is a common issue known as "crashing out," which happens when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.
-
Recommended Solution:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the medium, perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium.
-
Stepwise Addition: Add the DMSO stock dropwise to the medium while gently vortexing to ensure rapid and even dispersion.
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration in your experiment of less than 0.5%, and ideally below 0.1%, to minimize both solvent toxicity and precipitation issues. This may necessitate preparing a more dilute initial stock solution.
-
Use of Pluronic F-68: For in vivo formulations or particularly challenging in vitro experiments, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
-
Issue 3: Inconsistent or lower-than-expected activity of the inhibitor in experiments.
-
Question: My recent experiments with this compound are showing variable or reduced efficacy compared to previous batches. What could be the cause?
-
Answer: A loss of potency can be due to compound degradation.
-
Potential Causes:
-
Improper Storage: Exposure to light, moisture, or elevated temperatures can degrade the compound.
-
Repeated Freeze-Thaw Cycles: As mentioned, this can lead to degradation.
-
Age of Stock Solution: Even when stored correctly, very old stock solutions may lose potency.
-
-
Troubleshooting Steps:
-
Prepare a Fresh Stock Solution: The most reliable solution is to prepare a fresh stock solution from the solid compound.
-
Assess Purity: If you have access to analytical equipment, you can check the purity of your stock solution using High-Performance Liquid Chromatography (HPLC). A significant decrease in the area of the main peak or the appearance of new peaks could indicate degradation.
-
Review Handling Procedures: Ensure that all handling and storage protocols are being strictly followed by all lab members.
-
-
Data Presentation
Table 1: Long-Term Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 3 years | Protect from light and moisture. |
| Stock Solution (in anhydrous DMSO) | -80°C | ≥ 1 year | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Stock Solution (in anhydrous DMSO) | -20°C | Shorter-term (months) | Less ideal than -80°C; monitor for precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes or cryovials
-
Calibrated balance and vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of the solid compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight assumed to be ~413.5 g/mol ), you would need 4.135 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the 10 mM stock solution into single-use, sterile vials. The volume of the aliquots should be based on your typical experimental needs to avoid wasting the compound.
-
Label the vials clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Note: This is a general protocol and may need to be optimized for your specific HPLC system and column.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dilute a small amount of the this compound stock solution in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a final concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Analyze the resulting chromatogram. The purity of the compound can be estimated by the relative area of the main peak compared to the total area of all peaks. The appearance of significant new peaks in an older stock solution compared to a freshly prepared one can indicate degradation.
-
Mandatory Visualizations
Caption: CD38 signaling pathway and the mechanism of action of this compound.
Technical Support Center: Minimizing Toxicity of CD38 Inhibitor 1 (Compound 78c) in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the CD38 inhibitor commonly referred to as "CD38 inhibitor 1" or "compound 78c". The aim is to facilitate the minimization of toxicity in animal models during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary mechanism of action in vivo?
A1: "this compound" is a potent and selective small molecule inhibitor of the CD38 enzyme, with compound 78c being a prominent and well-studied example.[1] CD38 is a key enzyme that consumes nicotinamide adenine dinucleotide (NAD+). By inhibiting CD38, compound 78c effectively increases the levels of NAD+ in various tissues, including the liver and muscles.[2][3] This elevation in NAD+ activates pro-longevity and healthspan-related factors such as sirtuins, which is believed to underlie its therapeutic effects in models of aging and metabolic diseases.[4]
Q2: What are the reported therapeutic effects of compound 78c in animal models?
A2: In animal models, particularly in mice, compound 78c has been shown to reverse age-related NAD+ decline.[5] This leads to a range of beneficial effects, including improved glucose tolerance, enhanced muscle function and exercise capacity, and better cardiac function. In naturally aged male mice, chronic administration of 78c in the diet has been reported to increase median lifespan by approximately 10-17% and improve healthspan.
Q3: What is the most significant toxicity concern observed with compound 78c in animal models?
A3: The most significant toxicity concern reported for compound 78c is a pronounced sex-specific adverse effect in mice. While male mice on a 78c-supplemented diet showed an increased lifespan, female mice did not experience a survival benefit and exhibited "non-fatal deleterious conditions". These conditions led to a higher rate of euthanasia for the female mice based on humane endpoint criteria established by the Institutional Animal Care and Use Committee (IACUC).
Q4: What were the specific "non-fatal deleterious conditions" observed in female mice?
A4: The specific clinical signs and pathological details of the "non-fatal deleterious conditions" observed in female mice treated with compound 78c are not explicitly detailed in the primary scientific literature. The published study notes an abrupt decline in the survival curve of 78c-treated females due to consecutive euthanasias recommended by the IACUC, suggesting conditions that caused animal suffering without being immediately lethal. Without further published data, the exact nature of this toxicity remains unclear. Researchers should therefore exercise extreme caution and implement rigorous monitoring when administering this compound to female animals.
Q5: Are there any known off-target effects of compound 78c?
Troubleshooting Guide: Managing Potential Toxicity
Issue 1: Observation of Adverse Clinical Signs, Especially in Female Animals
-
Potential Cause: Sex-specific toxicity of compound 78c. The underlying mechanism is not yet fully understood but is a critical consideration.
-
Troubleshooting Steps:
-
Immediate Cessation of Dosing: If any adverse clinical signs are observed (see Monitoring Protocols below), dosing of the affected animal(s) should be stopped immediately.
-
Veterinary Consultation: Consult with the institutional veterinarian to assess the animal's condition and determine the appropriate course of action, which may include supportive care or humane euthanasia.
-
Dose Reduction: For future cohorts, consider a dose-reduction study, particularly in female animals, to identify a potential therapeutic window with an acceptable safety margin.
-
Necropsy and Histopathology: If an animal is euthanized due to adverse effects, a full necropsy and histopathological analysis of major organs should be performed to identify potential target organs of toxicity.
-
Re-evaluate Study Design: If toxicity is unmanageable, consider if the study objectives can be met by using only male animals, with the caveat that the findings may not be generalizable.
-
Issue 2: High Variability in Experimental Results
-
Potential Cause: Inconsistent compound administration, formulation issues, or underlying animal health problems.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure all personnel are thoroughly trained in the chosen administration route (e.g., oral gavage). Improper technique can lead to stress, injury (e.g., esophageal perforation), or incorrect dosing, all of which can increase variability.
-
Verify Formulation: Prepare the dosing solution fresh and ensure the compound is fully solubilized. For oral gavage, a common vehicle is a mix of DMSO, PEG300, and Tween80, but the final concentration of DMSO should be kept low to avoid its own toxic effects.
-
Animal Acclimatization: Ensure animals are properly acclimatized to their environment and handling procedures before the start of the experiment to minimize stress-related variability.
-
Issue 3: Lack of Efficacy at Previously Reported Doses
-
Potential Cause: Issues with compound stability, incorrect dosing, or differences in the animal model (strain, age, health status).
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the purity and stability of your batch of compound 78c.
-
Review Dosing Protocol: Double-check all calculations for dose and formulation. Ensure the administration volume is appropriate for the animal's weight.
-
Consider Animal Model: The metabolic state of the animal can influence the effects of 78c. For example, its benefits have been clearly demonstrated in aged or diet-induced obese mice. Efficacy may be less apparent in young, healthy animals.
-
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for compound 78c.
Table 1: In Vitro Potency of Compound 78c
| Target | IC₅₀ (nM) |
| Human CD38 | 7.3 |
| Mouse CD38 | 1.9 |
Table 2: Summary of In Vivo Studies with Compound 78c in Mice
| Animal Model | Dose and Administration Route | Key Findings | Observed Toxicity/Adverse Events | Reference |
| Diet-Induced Obese (DIO) C57BL/6 Mice | 30 mg/kg, single oral gavage | Elevated NAD+ >5-fold in liver and >1.2-fold in muscle. | Not specified. | |
| Aged C57BL/6 Mice (1-year-old at start) | Diet-supplemented | Increased median lifespan by 17% in males; improved exercise performance and metabolic function. | Females: No survival benefit; experienced "non-fatal deleterious conditions" leading to euthanasia. Males: No significant adverse events reported. | |
| Ex vivo Mouse Heart (Ischemia/Reperfusion) | 2.5 - 50 µM in perfusate | Protective against post-ischemic injury. | No toxicity observed at doses 5-fold higher than the effective dose (10 µM). |
Experimental Protocols
Protocol 1: Preparation of Compound 78c for Oral Gavage
This protocol is adapted from formulations used for similar research compounds.
-
Stock Solution: Prepare a stock solution of compound 78c in 100% DMSO. For example, dissolve 41.35 mg of 78c (MW: 413.54) in 1 mL of DMSO to make a 100 mM stock.
-
Vehicle Preparation: Prepare a vehicle solution consisting of PEG300, Tween 80, and saline. A common ratio is 40% PEG300, 5% Tween 80, and 55% saline.
-
Final Dosing Solution:
-
For a final dose of 10 mg/kg in a 25g mouse (0.25 mg dose) with a dosing volume of 10 mL/kg (0.25 mL), you will need a final concentration of 1 mg/mL.
-
Start with the required volume of the DMSO stock solution.
-
Add the PEG300 and vortex until the solution is clear.
-
Add the Tween 80 and vortex again until clear.
-
Finally, add the saline to reach the final volume and vortex thoroughly.
-
Note: The final concentration of DMSO should be kept as low as possible (ideally <5% of the total volume) to avoid vehicle-induced toxicity. Adjust the stock concentration and dilution scheme accordingly.
-
-
Administration: Administer the freshly prepared solution via oral gavage using a proper-sized, soft-tipped gavage needle. The volume should not exceed 10 mL/kg.
Protocol 2: Recommended Monitoring for Animals on a 78c Study
This protocol provides a framework for monitoring animals and should be adapted to institutional IACUC guidelines.
-
Daily Monitoring:
-
General Health: Observe animals for changes in posture, activity level (lethargy or hyperactivity), grooming habits, and social interaction.
-
Body Weight: Measure body weight at least 3 times per week. A weight loss of more than 15-20% from baseline is a common humane endpoint.
-
Food and Water Intake: Monitor for any significant changes.
-
Clinical Signs of Distress: Look for signs such as hunched posture, ruffled fur, dehydration (skin tenting), abnormal breathing, or discharge from eyes or nose. The Mouse Grimace Scale can be a useful tool for assessing pain.
-
-
Female-Specific Monitoring: Given the reported sex-specific toxicity, female mice should be monitored with heightened vigilance. Any deviation from normal behavior or appearance should be noted and reported to veterinary staff immediately.
-
Humane Endpoints: Establish clear humane endpoints in the animal protocol before the study begins. These should include criteria for weight loss, debilitating clinical signs, and any other protocol-specific adverse outcomes.
Visualizations
Signaling Pathway of CD38 Inhibition
Caption: On- and off-target pathways of CD38 inhibitor 78c.
Experimental Workflow for Toxicity Assessment
References
- 1. CD38-IN-78c - Wikipedia [en.wikipedia.org]
- 2. CD38 inhibitor 78c | Other Hydrolases | Tocris Bioscience [tocris.com]
- 3. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: The Small Molecule "CD38 Inhibitor 1 (Compound 78c)" Versus the Monoclonal Antibody Daratumumab in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
The targeting of CD38, a transmembrane glycoprotein highly expressed on the surface of multiple myeloma cells, has revolutionized the treatment landscape for this hematologic malignancy. This guide provides a detailed, objective comparison between two distinct modalities targeting CD38: a potent, small-molecule enzymatic inhibitor designated as "CD38 inhibitor 1 (compound 78c)," and the well-established therapeutic monoclonal antibody, daratumumab.
While daratumumab has a wealth of preclinical and clinical data in multiple myeloma, "this compound (compound 78c)" is a preclinical compound investigated primarily in the context of age-related metabolic dysfunction. This comparison, therefore, highlights the fundamental differences in their mechanisms of action and therapeutic potential, drawing on available data for both agents. It is important to note that no direct head-to-head studies in multiple myeloma have been conducted.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for "this compound (compound 78c)" and daratumumab.
| Parameter | This compound (compound 78c) | Daratumumab | Reference |
| Target | CD38 (enzymatic activity) | CD38 (cell surface protein) | [1][2] |
| Modality | Small molecule | Human IgG1κ monoclonal antibody | [1][3] |
| Potency (IC50/Ki/KD) | IC50: 7.3 nM (human CD38), 1.9 nM (mouse CD38); Ki: 9.7 nM (hydrolase activity) | KD: 4.36 nM | [1] |
| Mechanism of Action | Reversible, uncompetitive inhibition of CD38 NADase activity | ADCC, CDC, ADCP, Apoptosis, Enzymatic activity modulation |
Table 1: Key Characteristics and In Vitro Potency
| Preclinical Model | This compound (compound 78c) | Daratumumab | Reference |
| In Vivo Efficacy | Reverses age-related NAD+ decline and improves metabolic parameters in aged mice. No specific multiple myeloma data available. | Abrogated tumor growth in MCL and FL mouse models. Showed anti-tumor activity in CLL and multiple myeloma xenograft models. |
Table 2: In Vivo Preclinical Efficacy
| Clinical Trial (Relapsed/Refractory Multiple Myeloma) | This compound (compound 78c) | Daratumumab (Monotherapy) | Reference |
| Overall Response Rate (ORR) | Not clinically tested | 29-36% | |
| Median Progression-Free Survival (PFS) | Not clinically tested | 3.7-5.6 months | |
| Median Overall Survival (OS) | Not clinically tested | ~20 months (pooled analysis) |
Table 3: Clinical Efficacy in Multiple Myeloma (Daratumumab)
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
CD38 Enzymatic Activity Assay (for small molecule inhibitors)
This assay determines the ability of a compound to inhibit the NADase function of CD38.
-
Reagents and Materials: Recombinant human CD38, NAD+ substrate, nicotinamide 1,N6-ethenoadenine dinucleotide (ε-NAD), reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5), test compound ("this compound"), and a fluorescence plate reader.
-
Procedure: a. Prepare serial dilutions of the test compound in the reaction buffer. b. In a 96-well plate, add recombinant CD38 to each well. c. Add the diluted test compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C. d. Initiate the enzymatic reaction by adding the ε-NAD substrate. e. Monitor the increase in fluorescence (excitation ~300 nm, emission ~410 nm) over time, which corresponds to the hydrolysis of ε-NAD. f. Calculate the rate of reaction for each compound concentration.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay (for daratumumab)
This assay measures the ability of an antibody to induce the killing of target cells by effector immune cells.
-
Cells: CD38-expressing multiple myeloma cell lines (e.g., LP-1, RPMI-8226) as target cells, and Natural Killer (NK) cells or peripheral blood mononuclear cells (PBMCs) from healthy donors as effector cells.
-
Reagents and Materials: Daratumumab, isotype control antibody, Calcein-AM (a fluorescent dye), cell culture medium, and a fluorescence plate reader.
-
Procedure: a. Label the target multiple myeloma cells with Calcein-AM. b. Wash the labeled target cells and plate them in a 96-well plate. c. Add serial dilutions of daratumumab or the isotype control antibody to the wells. d. Add the effector cells at a specific effector-to-target (E:T) ratio (e.g., 25:1). e. Incubate the plate for a set period (e.g., 4 hours) at 37°C. f. Centrifuge the plate and collect the supernatant.
-
Data Analysis: Measure the fluorescence of the supernatant, which is proportional to the amount of Calcein-AM released from lysed target cells. Calculate the percentage of specific lysis for each antibody concentration.
Complement-Dependent Cytotoxicity (CDC) Assay (for daratumumab)
This assay assesses the ability of an antibody to kill target cells by activating the complement cascade.
-
Cells: CD38-expressing multiple myeloma cell lines.
-
Reagents and Materials: Daratumumab, isotype control antibody, normal human serum (as a source of complement), propidium iodide (PI) or another viability dye, and a flow cytometer.
-
Procedure: a. Plate the target cells in a 96-well plate. b. Add serial dilutions of daratumumab or the isotype control antibody to the wells and incubate for a short period (e.g., 15 minutes) at room temperature. c. Add a source of active human complement (e.g., 20% normal human serum) to the wells. d. Incubate the plate for a defined time (e.g., 2 hours) at 37°C. e. Add a viability dye such as PI to the cells.
-
Data Analysis: Analyze the cells by flow cytometry to determine the percentage of PI-positive (dead) cells. Calculate the percentage of specific lysis.
Visualization of Mechanisms and Pathways
CD38 Signaling and Enzymatic Activity
References
A Comparative Guide to Synthetic and Natural CD38 Inhibitors: 78c vs. Apigenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the potent synthetic CD38 inhibitor, 78c (also known as CD38 Inhibitor 1), and the naturally occurring flavonoid, apigenin. The comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their studies on NAD+ metabolism, aging, and metabolic diseases.
Introduction to CD38 as a Therapeutic Target
Cluster of Differentiation 38 (CD38) is a multifunctional ectoenzyme that is a primary consumer of nicotinamide adenine dinucleotide (NAD+) in mammalian tissues.[1][2] It functions mainly as an NAD+ glycohydrolase (NADase), converting NAD+ into ADP-ribose (ADPR).[1][3] To a lesser extent, it also acts as an ADP-ribosyl cyclase, generating the calcium-mobilizing second messenger, cyclic ADP-ribose (cADPR).[4]
Given that cellular NAD+ levels decline with age and this decline is linked to metabolic dysfunction, CD38 has emerged as a critical therapeutic target. Inhibition of CD38 presents a direct strategy to counteract age-related NAD+ decline, thereby activating NAD-dependent enzymes like sirtuins and improving metabolic health. This guide examines two distinct inhibitors: the highly potent synthetic compound 78c and the natural flavonoid apigenin.
Signaling Pathway of CD38 and its Inhibition
CD38 is a key regulator of the cellular NAD+ pool. Its enzymatic activities deplete NAD+, which is a crucial coenzyme for metabolic reactions and a substrate for signaling proteins like sirtuins and PARPs. By inhibiting CD38, both synthetic and natural compounds can effectively raise intracellular NAD+ levels, leading to the activation of downstream pathways that promote metabolic homeostasis and cellular health.
Caption: CD38 consumes NAD+ to produce ADPR and cADPR. Inhibitors block this process, increasing NAD+ availability for enzymes like Sirtuins.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for the synthetic inhibitor 78c and the natural inhibitor apigenin, based on available experimental data.
| Parameter | This compound (78c) | Apigenin |
| Inhibitor Type | Synthetic Thiazoloquin(az)olin(on)e | Natural Flavonoid |
| IC50 (Human CD38) | 7.3 nM - 17.7 nM | Data not available in cited literature |
| IC50 (Mouse CD38) | 1.9 nM | Data not available in cited literature |
| Mechanism of Action | Reversible, Uncompetitive Inhibitor | Direct CD38 Inhibition |
| Effect on NAD+ Levels (In Vivo) | >5-fold increase in liver; >1.2-fold in muscle (DIO mice) | Significant increase in liver NAD+ levels (obese mice) |
| Metabolic Effects (In Vivo) | Ameliorates age-related metabolic dysfunction; decreases glucose and insulin levels in aged mice. | Improves glucose homeostasis and lipid metabolism in obese mice. |
| Selectivity | Selective over PARP1, SIRT1, and Nampt at 100 nM. | May have broader effects on other targets (e.g., GABA receptors). |
Experimental Protocols
A precise and reproducible method for measuring CD38 inhibition is crucial for screening and characterizing compounds like 78c and apigenin. A common approach is a fluorescence-based enzymatic assay.
Key Experiment: In Vitro CD38 Inhibition Assay (Fluorometric)
This protocol outlines the methodology for determining the inhibitory potential of a test compound on recombinant CD38 enzyme activity.
1. Materials and Reagents:
-
Enzyme: Recombinant Human CD38
-
Buffer: CD38 Assay Buffer (e.g., 50 mM Tris, pH 7.5, with required cofactors)
-
Substrate: A fluorogenic CD38 substrate, such as 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) or a commercially available equivalent.
-
Test Compounds: "this compound" (78c) and Apigenin, dissolved in DMSO to create stock solutions.
-
Control Inhibitor: A known CD38 inhibitor can be used as a positive control.
-
Plate: 96-well or 384-well white, opaque, flat-bottom plate for fluorescence measurements.
-
Instrumentation: Fluorescence plate reader with kinetic reading capability, capable of excitation/emission at appropriate wavelengths (e.g., Ex/Em = 300/410 nm).
2. Experimental Workflow Diagram:
Caption: Standard workflow for a fluorometric CD38 enzyme inhibition assay, from preparation to data analysis.
3. Step-by-Step Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors (78c, apigenin) in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Plate Layout: Designate wells for:
-
Background Control: Assay buffer only (no enzyme).
-
Enzyme Control (100% Activity): Enzyme and vehicle (DMSO) without inhibitor.
-
Test Wells: Enzyme with various concentrations of the test inhibitor.
-
-
Enzyme/Inhibitor Addition: Add diluted CD38 enzyme to all wells except the Background Control. Add the diluted test inhibitors or vehicle to the appropriate wells. The total volume should be equal across wells before substrate addition.
-
Pre-incubation: Gently mix the plate and pre-incubate for a defined period (e.g., 10-15 minutes) at the reaction temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the CD38 substrate mix to all wells.
-
Fluorescence Reading: Immediately place the plate in the reader and begin kinetic measurement of fluorescence intensity for 30-60 minutes.
-
Data Analysis:
-
For each well, determine the reaction rate (slope) from the linear portion of the kinetic curve.
-
Subtract the rate of the background control from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Confirmation (Optional but Recommended): For key findings, validate results using an orthogonal method like HPLC to directly measure the consumption of the natural substrate, NAD+.
Discussion and Conclusion
This guide highlights the distinct profiles of the synthetic inhibitor 78c and the natural inhibitor apigenin.
-
This compound (78c): As a research tool, 78c is exceptionally potent, with nanomolar efficacy and high selectivity. Its well-characterized, reversible, and uncompetitive mechanism of action makes it an ideal candidate for in vivo studies aimed at specifically elucidating the physiological consequences of CD38 inhibition. The robust data showing its ability to significantly raise NAD+ levels in multiple tissues validates its use in preclinical models of aging and metabolic disease.
-
Apigenin: This natural flavonoid is a valuable compound for studying the broader effects of nutritional interventions on NAD+ metabolism. While it is a confirmed CD38 inhibitor with demonstrated in vivo benefits for glucose and lipid metabolism, its potency is likely lower than that of optimized synthetic inhibitors like 78c. Furthermore, its effects may not be exclusively due to CD38 inhibition, as flavonoids are known to interact with multiple biological targets.
For drug development professionals and researchers, the choice between these inhibitors depends on the experimental goals. 78c is superior for targeted, mechanistic studies requiring high potency and specificity. Apigenin is more suited for nutritional and broader physiological studies investigating the effects of naturally occurring compounds on metabolic health and aging.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule CD38 Inhibitors: Synthesis of 8-Amino-N1-inosine 5′-monophosphate, Analogues and Early Structure-Activity Relationship [mdpi.com]
- 4. Design, synthesis and biological characterization of novel inhibitors of CD38 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CD38 Inhibitor Efficacy: The Potent Synthetic Compound "1" versus the Natural Flavonoid Quercetin
For Immediate Release
AUSTIN, Texas – November 29, 2025 – In the landscape of aging and metabolic research, the targeted inhibition of the ectoenzyme CD38, a primary consumer of nicotinamide adenine dinucleotide (NAD+), has emerged as a promising strategy to counteract age-related NAD+ decline and associated pathologies. This guide provides a detailed comparison of the efficacy of a leading synthetic CD38 inhibitor, "CD38 inhibitor 1" (also known as 78c), and the widely studied natural flavonoid, quercetin. This analysis is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their performance based on available experimental data.
This compound is a potent, selective, and reversible small molecule inhibitor belonging to the thiazoloquin(az)olin(on)es class.[1][2][3] Quercetin, a flavonoid found in many fruits and vegetables, has also been identified as an inhibitor of CD38.[4][5] Both compounds effectively inhibit CD38, leading to increased intracellular NAD+ levels, which in turn activates sirtuins, a class of proteins involved in cellular health and longevity.
Quantitative Efficacy: A Head-to-Head Comparison
The following tables summarize the quantitative data on the inhibitory potency and in vivo effects of this compound and quercetin. It is important to note that the data are compiled from different studies and experimental conditions may vary.
| Inhibitor | Target | IC50 Value | Reference |
| This compound (78c) | Human CD38 | 7.3 nM | |
| This compound (78c) | Mouse CD38 | 1.9 nM | |
| Quercetin | Human CD38 (in vitro) | ~10 µM | |
| Quercetin | Endogenous human CD38 (in A549 cells) | 16.4 ± 1.8 µM | |
| Table 1: In Vitro Inhibitory Concentration (IC50) of this compound and Quercetin against CD38. |
| Inhibitor | Model System | Tissue | Effect on NAD+ Levels | Reference |
| This compound (78c) | Diet-induced obese C57Bl6 mice | Liver | > 5-fold increase | |
| This compound (78c) | Diet-induced obese C57Bl6 mice | Muscle | > 1.2-fold increase | |
| This compound (78c) | Aged mice | Multiple organs (liver, spleen, heart, intestines) | Significant increase | |
| Quercetin | A549 cells | - | Dose-dependent increase | |
| Quercetin | Wild-type mouse embryonic fibroblasts (MEFs) | - | Significant increase | |
| Table 2: In Vivo and In Vitro Effects of this compound and Quercetin on NAD+ Levels. |
Signaling Pathway and Experimental Workflow
The inhibition of CD38 by either this compound or quercetin initiates a cascade of events that ultimately enhances cellular NAD+ levels and activates downstream pro-longevity factors. A simplified representation of this signaling pathway is depicted below.
Caption: CD38 Inhibition Signaling Pathway.
The experimental validation of these inhibitors typically involves a series of in vitro and in vivo assays. A generalized workflow for assessing the efficacy of a CD38 inhibitor is outlined in the following diagram.
Caption: Experimental Workflow for CD38 Inhibitor Evaluation.
Experimental Protocols
1. CD38 NADase Activity Assay (Fluorometric Method)
This assay is commonly used to determine the in vitro inhibitory activity of compounds against CD38.
-
Principle: The assay utilizes a fluorogenic substrate, such as 1,N6-etheno-NAD+, which upon cleavage by CD38, results in a product with a distinct fluorescent signal. The rate of fluorescence increase is proportional to the CD38 NADase activity.
-
Materials:
-
Recombinant human or mouse CD38 enzyme.
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5).
-
1,N6-etheno-NAD+ substrate.
-
Test compounds (this compound or quercetin) at various concentrations.
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the recombinant CD38 enzyme to the wells of the microplate.
-
Add the test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the 1,N6-etheno-NAD+ substrate to all wells.
-
Immediately measure the fluorescence kinetically over a period of time (e.g., 30-60 minutes) at an excitation/emission wavelength pair appropriate for the substrate (e.g., ~300 nm / ~410 nm).
-
The rate of the reaction is calculated from the linear phase of the kinetic curve.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Intracellular NAD+ Measurement (LC-MS/MS Method)
This method provides a highly sensitive and specific quantification of NAD+ levels in cells or tissues.
-
Principle: Cellular or tissue extracts are prepared and subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify NAD+.
-
Materials:
-
Cultured cells or tissue samples.
-
Extraction buffer (e.g., cold 70% ethanol or acid extraction solution).
-
Internal standard (e.g., ¹³C-NAD+).
-
LC-MS/MS system.
-
-
Procedure:
-
Sample Collection and Extraction:
-
For cultured cells, wash with cold PBS and then lyse with the cold extraction buffer.
-
For tissues, homogenize the tissue in the cold extraction buffer.
-
Add the internal standard to the samples.
-
Centrifuge the samples to pellet cellular debris and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Separate NAD+ from other metabolites using a suitable chromatography column (e.g., a C18 column).
-
Detect and quantify NAD+ and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of NAD+ in the samples by comparing the peak area ratio of NAD+ to the internal standard against a standard curve.
-
Normalize the NAD+ concentration to the protein content or cell number of the sample.
-
-
Discussion
The data presented clearly indicates that This compound (78c) is a significantly more potent inhibitor of CD38 than quercetin , with IC50 values in the low nanomolar range compared to the micromolar range for quercetin. This higher potency translates to more pronounced effects in vivo, with this compound demonstrating a substantial increase in NAD+ levels in multiple tissues of aged and metabolically stressed mice.
While quercetin does inhibit CD38 and can raise intracellular NAD+ levels, its lower potency suggests that higher concentrations may be required to achieve similar effects to those of this compound. Furthermore, flavonoids like quercetin are known to have multiple biological targets, which could contribute to their overall effects but may also lead to off-target activities. In contrast, this compound has been developed as a highly selective inhibitor of CD38.
For researchers in drug development, this compound represents a powerful tool for investigating the therapeutic potential of potent and specific CD38 inhibition. Its well-defined mechanism and in vivo efficacy make it a strong candidate for further preclinical and clinical investigation for age-related metabolic diseases. Quercetin, while less potent, remains a valuable research compound, particularly for studies on the effects of natural products on NAD+ metabolism and cellular health. Its widespread availability and established safety profile in dietary contexts make it an interesting compound for nutritional and preventative research.
References
- 1. Molecular docking and CoMFA studies of thiazoloquin(az)olin(on)es as CD38 inhibitors: determination of inhibitory mechanism, pharmacophore interactions, and design of new inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of CD38 with the Thiazoloquin(az)olin(on)e 78c Protects the Heart against Postischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Synthesis, and Biological Evaluation of Thiazoloquin(az)olin(on)es as Potent CD38 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoid Apigenin Is an Inhibitor of the NAD+ase CD38: Implications for Cellular NAD+ Metabolism, Protein Acetylation, and Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
Cross-Validation of CD38 Inhibitor 1 (Compound 78c) Activity in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of "CD38 inhibitor 1," also known as compound 78c, across various cell lines. While direct cross-comparative studies on cytotoxicity are limited in publicly available data, this document synthesizes findings on its potent enzymatic inhibition and its mechanistic effects on intracellular NAD+ levels. The provided experimental protocols and pathway diagrams serve as a resource for researchers seeking to validate and expand upon these findings.
Overview of this compound (Compound 78c)
This compound (compound 78c) is a potent and specific small molecule inhibitor of the ectoenzyme CD38.[1] Its primary mechanism of action is the inhibition of CD38's NADase activity, which leads to increased intracellular levels of nicotinamide adenine dinucleotide (NAD+).[1][2][3] This modulation of NAD+ levels can, in turn, activate factors associated with longevity and healthspan, including sirtuins, AMPK, and PARPs.[2]
Enzymatic and Cellular Activity
Table 1: Enzymatic Potency of this compound (Compound 78c)
| Target | IC50 Value |
| Human CD38 (hCD38) | 7.3 nM |
| Mouse CD38 (mCD38) | 1.9 nM |
Table 2: Summary of Reported Cellular Effects of this compound (Compound 78c)
| Cell Line | Cell Type | Reported Effect(s) | Notes |
| A549 | Human Lung Carcinoma | Significant increase in NAD+ levels. Reversibility of inhibition demonstrated. | Used to demonstrate that the inhibitor's effects are reversible. |
| Jurkat T | Human T-cell Leukemia | Co-culture with AML12 cells showed that 78c increased NAD+ in the AML12 cells by inhibiting CD38 on Jurkat T cells. | Highlights the impact of CD38 inhibition on the cellular microenvironment. |
| AML12 | Mouse Hepatocyte | No direct effect on NAD+ levels as these cells lack CD38 expression. | Used as a negative control to demonstrate the specificity of the inhibitor for CD38. |
| HEK293T | Human Embryonic Kidney | Used in in-vitro studies demonstrating effects on NAD+ metabolism. | A commonly used cell line for in-vitro experiments. |
| MEFs | Mouse Embryonic Fibroblasts | Used in in-vitro studies demonstrating effects on NAD+ metabolism. | A standard model for studying cellular processes. |
| CLL Cells | Chronic Lymphocytic Leukemia | Decrease in cell proliferation upon inhibition of CD38's enzymatic activity. | Suggests a potential anti-proliferative role in specific cancer types. |
Signaling Pathways and Experimental Workflows
To facilitate further research and cross-validation, the following diagrams illustrate the key signaling pathway of CD38 and a generalized workflow for inhibitor validation.
References
Replicating "CD38 Inhibitor 1" Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of "CD38 inhibitor 1" (also known as compound 78c) with other alternatives, supported by experimental data from published studies. Detailed methodologies for key experiments are included to facilitate the replication of these findings.
Unraveling the Potency of this compound (Compound 78c)
This compound, or compound 78c, has emerged as a potent and specific inhibitor of the CD38 enzyme, a key regulator of cellular nicotinamide adenine dinucleotide (NAD+) levels. By inhibiting CD38, this compound has been shown to effectively increase NAD+ levels, which in turn activates pro-longevity and healthspan-related factors such as sirtuins, AMPK, and PARPs.[1] This mechanism of action has demonstrated significant potential in ameliorating age-related metabolic dysfunction and improving various physiological parameters.
Comparative Efficacy: this compound vs. Other Compounds
Published studies have highlighted the superior potency of this compound compared to other known CD38 inhibitors, such as the flavonoids apigenin and quercetin. The following tables summarize the quantitative data from these studies, offering a clear comparison of their effects on CD38 inhibition and NAD+ enhancement.
Table 1: In Vitro Potency of CD38 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| This compound (78c) | Human CD38 | 7.3 | [2] |
| This compound (78c) | Mouse CD38 | 1.9 | [2] |
| Apigenin | CD38 | Concentration-dependent inhibition | [3] |
| Quercetin | CD38 | IC50 = 16.4 ± 1.8 µmol/L (in cells) | [4] |
Table 2: In Vivo Effects of CD38 Inhibitors on NAD+ Levels
| Compound | Animal Model | Tissue | NAD+ Increase | Dosage | Reference |
| This compound (78c) | Diet-induced obese C57Bl6 mice | Liver | > 5-fold | 30 mg/kg, oral gavage | |
| This compound (78c) | Diet-induced obese C57Bl6 mice | Muscle | > 1.2-fold | 30 mg/kg, oral gavage | |
| This compound (78c) | Old male mice | Liver, Spleen, Heart, Intestines | Significant boost | Mixed in diet | |
| Apigenin | High-fat diet-induced obese mice | - | Increased NAD+ levels | Administration to obese mice | |
| Quercetin | - | - | Promotes an increase in intracellular NAD+ | Treatment of cell cultures |
Experimental Protocols
To aid in the replication of these findings, detailed methodologies for key experiments are provided below.
In Vitro CD38 Inhibition Assay
This protocol is designed to measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant CD38 enzyme.
-
Enzyme Preparation : Prepare a solution of recombinant human or mouse CD38 enzyme in a suitable buffer (e.g., sucrose buffer).
-
Substrate Preparation : Prepare a solution of the fluorescent substrate 1,N6-ethenonicotinamide adenine dinucleotide (ε-NAD).
-
Inhibitor Preparation : Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.
-
Reaction Initiation : In a 96-well plate, add the CD38 enzyme, followed by the test compound dilutions. Incubate for a specified period (e.g., 15 minutes) at room temperature.
-
Measurement : Initiate the reaction by adding the ε-NAD substrate. Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.
-
Data Analysis : Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
In Vivo Evaluation of NAD+ Levels in Mice
This protocol outlines the procedure for assessing the in vivo efficacy of a CD38 inhibitor in elevating tissue NAD+ levels in a diet-induced obese mouse model.
-
Animal Model : Utilize diet-induced obese (DIO) C57Bl6 mice.
-
Compound Administration : Administer the test compound (e.g., this compound at 30 mg/kg) or vehicle control via oral gavage.
-
Tissue Collection : At specified time points post-administration (e.g., 2 and 6 hours), euthanize the mice and collect relevant tissues such as liver and muscle.
-
NAD+ Extraction : Homogenize the collected tissues in an appropriate extraction buffer and perform NAD+ extraction.
-
NAD+ Quantification : Measure the NAD+ levels in the tissue extracts using a commercially available NAD+/NADH assay kit.
-
Data Analysis : Normalize the NAD+ levels to the total protein concentration in each sample. Compare the NAD+ levels in the treated group to the vehicle control group to determine the fold-increase.
Visualizing the Molecular Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the CD38 signaling pathway and a typical experimental workflow.
Caption: CD38 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for CD38 Inhibitor Evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. renuebyscience.com [renuebyscience.com]
- 4. Flavonoid Apigenin Is an Inhibitor of the NAD+ase CD38: Implications for Cellular NAD+ Metabolism, Protein Acetylation, and Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of CD38 Inhibitor 1 IC50 Values: A Comparative Guide
This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) values for "CD38 inhibitor 1" against other known CD38 inhibitors. The information presented is intended for researchers, scientists, and drug development professionals, with supporting experimental data and detailed methodologies to aid in independent validation.
Comparative IC50 Values of CD38 Inhibitors
The following table summarizes the reported IC50 values for "this compound" and a selection of other molecules targeting the CD38 enzyme. This allows for a direct comparison of their inhibitory potency.
| Inhibitor | Target | IC50 Value | Notes |
| This compound (compound 78c) | Human CD38 | 7.3 nM[1][2][3][4] | A potent, selective small molecule inhibitor. |
| This compound (compound 78c) | Mouse CD38 | 1.9 nM[1] | |
| CD38 inhibitor 2 | CD38 | 10 - 100 nM | A potent CD38 inhibitor. |
| CD38 inhibitor 3 (compound 1) | CD38 | 11 nM | Enhances mitochondrial biogenesis. |
| Isatuximab | CD38 | Not specified as IC50 | A monoclonal antibody targeting CD38. |
| Daratumumab | CD38 | Not specified as IC50 | A human monoclonal antibody targeting CD38. |
| Kuromanin chloride | CD38 | <10 µM | A flavonoid inhibitor. |
| Luteolin | CD38 | <10 µM | A flavonoid inhibitor. |
| Apigenin | CD38 | Not specified | A flavonoid inhibitor. |
| Quercetin | CD38 | Not specified | A flavonoid inhibitor. |
| Ara-F-NAD+ sodium | CD38 NADase | Ki of 169 nM | A potent, reversible, and slow-binding inhibitor. |
| LX-102 | CD38 | Not specified as IC50 | A small-molecule allosteric inhibitor. |
| Immunophage Biomedical Compound | Human CD38 | 99 nM | From a patent application (WO 2023098699). |
CD38 Signaling Pathway
CD38 is a multifunctional ectoenzyme that plays a crucial role in NAD+ metabolism and calcium signaling. As a NAD+ glycohydrolase, it catalyzes the synthesis and degradation of cyclic ADP-ribose (cADPR), a potent second messenger for calcium mobilization. This activity influences various cellular processes, including immune responses, cell adhesion, and signal transduction. The diagram below illustrates a simplified overview of the CD38 signaling cascade.
CD38 signaling pathway overview.
Experimental Protocols for IC50 Determination
The determination of IC50 values is critical for evaluating the potency of an inhibitor. Below is a generalized protocol for assessing the inhibitory activity of compounds against CD38, based on common fluorescence-based and cell viability assays.
1. Reagents and Materials:
-
Recombinant human or mouse CD38 enzyme
-
CD38 substrate (e.g., nicotinamide 1,N6-ethenoadenine dinucleotide (ε-NAD+) for fluorescence-based assays)
-
Test compounds (e.g., "this compound") dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., sucrose buffer)
-
96-well or 384-well microplates (black or white opaque for fluorescence)
-
Plate reader capable of fluorescence or absorbance measurements
-
For cell-based assays: Adherent cell line expressing CD38, cell culture medium, MTT reagent, and DMSO.
2. Assay Procedure (Enzyme-based Fluorometric Assay):
-
Prepare Reagent Solutions: Prepare serial dilutions of the test inhibitor and a known control inhibitor in the assay buffer. Also, prepare the CD38 enzyme and substrate solutions in the same buffer.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of CD38 enzyme to each well of the microplate, followed by the addition of the various concentrations of the test inhibitor. Allow for a pre-incubation period to let the inhibitor bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the CD38 substrate (e.g., ε-NAD+) to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration, allowing the enzymatic reaction to proceed.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The product of the reaction with ε-NAD+ is fluorescent, and its intensity is proportional to the enzyme activity.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (enzyme with no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
-
3. Assay Procedure (Cell-based MTT Assay):
-
Cell Seeding: Plate CD38-expressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of a CD38 inhibitor.
General workflow for IC50 determination.
References
A Comparative Analysis of CD38 Inhibitors in Diverse Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various CD38 inhibitors, supported by experimental data from preclinical studies. The information is intended to aid researchers in selecting appropriate inhibitors for their specific disease models and research questions.
CD38, a transmembrane glycoprotein with ectoenzymatic and receptor functions, has emerged as a critical therapeutic target in a range of diseases, including hematological malignancies, solid tumors, metabolic disorders, and autoimmune diseases.[1][2][3] Its role in NAD+ metabolism and calcium signaling makes it a key player in cellular homeostasis and immune responses.[4][5] This guide focuses on a comparative analysis of prominent CD38 inhibitors, detailing their mechanisms of action and efficacy in various preclinical models.
Comparative Efficacy of Anti-CD38 Monoclonal Antibodies in Multiple Myeloma
Monoclonal antibodies targeting CD38 have revolutionized the treatment of multiple myeloma (MM). The most well-characterized are daratumumab and isatuximab, both approved for clinical use. Other antibodies in development include MOR202 and TAK-079. These antibodies primarily exert their anti-tumor effects through various mechanisms, including Antibody-Dependent Cell-mediated Cytotoxicity (ADCC), Complement-Dependent Cytotoxicity (CDC), Antibody-Dependent Cellular Phagocytosis (ADCP), and direct apoptosis.
| Inhibitor | Target Cell Line(s) | Effector Cells | E:T Ratio | Assay Type | Outcome | Reference |
| Daratumumab | LP-1, MOLP-8 | Healthy Donor Whole Blood | Not specified | Cytotoxicity Assay | Significantly higher maximal cytotoxicity compared to ISA and TAK-079 analogs. | |
| Isatuximab (analog) | LP-1, MOLP-8 | Healthy Donor Whole Blood | Not specified | Cytotoxicity Assay | Lower maximal cytotoxicity compared to daratumumab. | |
| TAK-079 (analog) | LP-1, MOLP-8 | Healthy Donor Whole Blood | Not specified | Cytotoxicity Assay | Lower maximal cytotoxicity compared to daratumumab. | |
| Daratumumab | LP-1 | Not specified | Not specified | CDC Assay | Higher maximal cytotoxicity vs. ISA and TAK-079 analogs. | |
| Isatuximab (analog) | LP-1 | Not specified | Not specified | CDC Assay | Lower maximal cytotoxicity compared to daratumumab. | |
| TAK-079 (analog) | LP-1 | Not specified | Not specified | CDC Assay | Lower maximal cytotoxicity compared to daratumumab. | |
| Daratumumab | Daudi, MOLP-8, LP-1 | PBMC | 50:1 | ADCC Assay | Similar levels of target cell death as ISA and TAK-079 analogs. | |
| Isatuximab (analog) | Daudi, MOLP-8, LP-1 | PBMC | 50:1 | ADCC Assay | Similar levels of target cell death as daratumumab and TAK-079 analogs. | |
| TAK-079 (analog) | Daudi, MOLP-8, LP-1 | PBMC | 50:1 | ADCC Assay | Similar levels of target cell death as daratumumab and ISA analogs. | |
| Isatuximab | MOLP-8 | None | Not applicable | Apoptosis Assay | Directly induces apoptosis. | |
| Daratumumab | MOLP-8 | None | Not applicable | Apoptosis Assay | Requires secondary cross-linking to induce apoptosis. | |
| MOR202 | MOLP-8 | None | Not applicable | Apoptosis Assay | Requires secondary cross-linking to induce apoptosis. | |
| TAK-079 | MOLP-8 | None | Not applicable | Apoptosis Assay | Requires secondary cross-linking to induce apoptosis. |
Small Molecule Inhibitors of CD38 in Metabolic and Age-Related Diseases
Small molecule inhibitors of CD38 primarily function by inhibiting its NADase activity, thereby increasing intracellular NAD+ levels. This mechanism is particularly relevant in the context of age-related metabolic dysfunction, where NAD+ decline is a key pathological feature.
| Inhibitor | Disease Model | Key Findings | Reference |
| 78c | Naturally Aged Mice | Increased median survival by 10-17% (males), improved exercise performance and metabolic function. | |
| Apigenin (flavonoid) | Animal models of obesity, ischemia, kidney injury, viral infection, cancer | Increases cellular NAD+ levels and activates sirtuins. |
CD38 Inhibition in Solid Tumors and Autoimmune Disease Models
The role of CD38 in solid tumors and autoimmune diseases is an active area of research. In some cancers, CD38 expression is associated with an immunosuppressive tumor microenvironment. In autoimmune models, CD38 deficiency has been shown to reduce disease severity.
| Inhibitor/Model | Disease Model | Key Findings | Reference |
| Anti-CD38 Antibody | Mouse Model of Lung Cancer | Reduced the population of regulatory T cells (Tregs) in the tumor microenvironment, leading to a more effective anti-tumor response. | |
| CD38 knockout | Mouse Glioma Model | Reduced glioma expansion and extended lifespan. | |
| CD38 knockout | Experimental Autoimmune Encephalomyelitis (EAE) | Reduced disease severity, mediated by effects on T and B cells. |
Signaling Pathways and Experimental Workflows
CD38 Signaling and NAD+ Metabolism
CD38 is a central node in cellular signaling, primarily through its enzymatic activities that consume NAD+ to produce second messengers like cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR). These molecules regulate intracellular calcium levels, which in turn affect a multitude of cellular processes including cell proliferation, migration, and immune cell activation.
Caption: CD38 signaling pathways and NAD+ metabolism.
Experimental Workflow: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
ADCC is a primary mechanism of action for anti-CD38 monoclonal antibodies. This workflow outlines a common method for assessing ADCC in vitro.
Caption: Workflow for an in vitro ADCC assay.
Experimental Protocols
CD38 NADase/Cyclase Activity Assay
This protocol is adapted from fluorescence-based methods for measuring CD38 enzymatic activity.
Objective: To quantify the NAD+ glycohydrolase (NADase) or cyclase activity of CD38 in the presence of various inhibitors.
Materials:
-
Recombinant human CD38 enzyme
-
CD38 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
Substrate:
-
For NADase activity: 1,N6-etheno-NAD (ε-NAD)
-
For cyclase activity: Nicotinamide guanine dinucleotide (NGD+)
-
-
CD38 inhibitor (e.g., apigenin, 78c) or test compounds
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in CD38 Assay Buffer.
-
In a 96-well plate, add the diluted inhibitor or vehicle control.
-
Add a solution of recombinant CD38 enzyme to each well (except for the no-enzyme control).
-
Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (ε-NAD for NADase or NGD+ for cyclase activity) to all wells.
-
Immediately measure the fluorescence kinetically over a period of 30-60 minutes at 37°C.
-
For ε-NAD (NADase): Excitation/Emission ~300/410 nm
-
For NGD+ (cyclase): Excitation/Emission ~300/410 nm
-
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.
In Vivo Multiple Myeloma Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of CD38 inhibitors using a subcutaneous xenograft model of multiple myeloma.
Objective: To assess the anti-tumor activity of a CD38 inhibitor in a mouse model of multiple myeloma.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID, B-NDG)
-
Human multiple myeloma cell line (e.g., NCI-H929, MM.1S)
-
Matrigel
-
CD38 inhibitor (e.g., daratumumab, isatuximab)
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Culture the human multiple myeloma cells to the desired number.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio).
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient mice (e.g., 2-10 x 10^6 cells per mouse).
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the CD38 inhibitor or vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal, intravenous).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth inhibition between the treatment and control groups.
References
- 1. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. CD38 as theranostic target in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Good, the Bad and the Unknown of CD38 in the Metabolic Microenvironment and Immune Cell Functionality of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Properties of CD38 in the Mouse Immune System: Enzyme-dependent and -independent Roles in Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of "CD38 inhibitor 1" Relative to Other Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical small molecule "CD38 inhibitor 1" (also known as compound 78c) and other CD38-targeting agents. Due to the limited availability of public toxicology data, a quantitative comparison of the therapeutic index is not feasible. Instead, this guide presents available efficacy and safety data to offer a qualitative assessment of the therapeutic window for these compounds.
Executive Summary
"this compound" is a potent small molecule inhibitor of the enzymatic activity of CD38 with low nanomolar efficacy in preclinical models. In vivo studies highlight its potential in reversing age-related metabolic dysfunction by increasing NAD+ levels. While formal toxicology studies are not publicly available, existing research suggests a favorable safety profile at effective doses in animal models. In contrast, monoclonal antibodies targeting CD38, such as daratumumab and isatuximab, have well-documented clinical efficacy in treating multiple myeloma, accompanied by established safety profiles characterized by infusion-related reactions and myelosuppression. A direct comparison of the therapeutic index is challenging due to the different stages of development and mechanisms of action.
Comparative Data of CD38 Inhibitors
The following table summarizes the available preclinical and clinical data for "this compound" and approved monoclonal antibody CD38 inhibitors. A direct comparison of the therapeutic index (TI) is not possible due to the absence of TD50/LD50 data for "this compound".
| Compound | Type | Mechanism of Action | Efficacy Data | Safety/Toxicity Data | Therapeutic Index (TI) |
| This compound (compound 78c) | Small Molecule | Potent, selective, and reversible inhibitor of CD38 enzymatic activity, leading to increased NAD+ levels.[1] | In Vitro: IC50 of 7.3 nM (human CD38) and 1.9 nM (mouse CD38).[2] In Vivo (mice): Elevates NAD+ levels in liver and muscle at 30 mg/kg.[3] Ameliorates age-related metabolic dysfunction.[4] | No formal toxicology studies publicly available. An ex vivo study on isolated mouse hearts showed no toxicity at doses 5-fold higher than the protective dose.[5] A longevity study in mice found no evident antitumor effect at the administered doses. | Not Established |
| Daratumumab | Monoclonal Antibody | Targets CD38 on hematopoietic cells, inducing tumor cell death through various immune-mediated mechanisms. | Clinical: In combination with lenalidomide and dexamethasone, showed a 63% reduction in the risk of disease progression in relapsed or refractory multiple myeloma. | Common adverse events include infusion-related reactions, neutropenia, thrombocytopenia, and anemia. A maximum tolerated dose was not reached in a Phase I trial. | Not Established |
| Isatuximab | Monoclonal Antibody | Binds to a specific epitope on CD38, leading to apoptosis of tumor cells. | Clinical: Demonstrates significant anti-myeloma activity, particularly in combination with other agents. | Common adverse events include infusion-related reactions, neutropenia, and pneumonia. | Not Established |
Experimental Protocols
Detailed experimental protocols for determining the therapeutic index of a novel compound like "this compound" would typically involve the following stages:
1. In Vitro Cytotoxicity Assays:
-
Objective: To determine the concentration of the inhibitor that causes 50% cell death (CC50) in various cell lines (both cancerous and healthy).
-
Method: A panel of human cell lines would be incubated with increasing concentrations of "this compound" for a specified period (e.g., 72 hours). Cell viability would be assessed using assays such as MTT or CellTiter-Glo.
2. In Vivo Efficacy Studies (e.g., in mouse models of disease):
-
Objective: To determine the effective dose of the inhibitor that produces the desired therapeutic effect in 50% of the population (ED50).
-
Method: Disease-specific animal models (e.g., diet-induced obese mice for metabolic studies) would be treated with a range of doses of "this compound". Key efficacy endpoints (e.g., blood glucose levels, NAD+ levels in tissues) would be measured.
3. In Vivo Toxicity Studies (e.g., in healthy rodents):
-
Objective: To determine the dose of the inhibitor that is toxic to 50% of the population (TD50) or lethal to 50% of the population (LD50).
-
Method:
-
Acute Toxicity: Healthy animals (e.g., mice and rats) would be administered single escalating doses of "this compound". The animals would be observed for a set period for signs of toxicity and mortality to determine the LD50.
-
Sub-chronic Toxicity: Animals would be administered repeated doses of the inhibitor over a longer period (e.g., 28 or 90 days). A comprehensive analysis of hematology, clinical chemistry, and histopathology of major organs would be performed to identify any target organ toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL). The TD50 would be derived from these data.
-
4. Therapeutic Index Calculation:
-
The therapeutic index would be calculated as the ratio of the TD50 to the ED50 (TI = TD50 / ED50).
Visualizations
CD38 Signaling Pathway
Caption: Simplified CD38 signaling pathway.
Experimental Workflow for Therapeutic Index Determination
References
- 1. Relative Dose Intensity of Daratumumab, Lenalidomide, and Dexamethasone in Multiple Myeloma [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CD38-IN-78c - Wikipedia [en.wikipedia.org]
- 5. Inhibition of CD38 with the Thiazoloquin(az)olin(on)e 78c Protects the Heart against Postischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Synergy of CD38 Inhibitor 1: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the synergistic potential of CD38 Inhibitor 1, also known as compound 78c, with other therapeutic agents based on available preclinical data. The focus is on the enhanced anti-cancer effects and the underlying mechanisms of action when this compound is used in combination therapies. This document is intended for researchers, scientists, and drug development professionals.
Introduction to CD38 Inhibition and Synergy
CD38 is a transmembrane glycoprotein with ectoenzymatic activity that plays a crucial role in cellular metabolism by regulating the levels of nicotinamide adenine dinucleotide (NAD+). In the context of cancer, elevated CD38 expression has been observed in various hematological malignancies and solid tumors, contributing to a metabolic environment that supports tumor growth and immune evasion. This compound (compound 78c) is a potent and specific small molecule inhibitor of CD38's NADase activity. By blocking CD38, this inhibitor can increase intracellular NAD+ levels, thereby impacting cellular processes such as DNA repair, metabolism, and immune function. The modulation of these pathways presents a compelling rationale for combining this compound with other anti-cancer agents to achieve synergistic effects.
Synergy with Doxorubicin
Preclinical evidence suggests a synergistic relationship between this compound and the chemotherapeutic agent doxorubicin. The primary mechanism appears to be the mitigation of doxorubicin-induced NAD+ depletion. Doxorubicin treatment is known to upregulate CD38 expression, leading to a significant decline in cellular NAD+ levels, which can contribute to cellular stress and toxicity in non-cancerous tissues.
Experimental Data Summary
| Combination Therapy | Cell Line | Parameter Measured | Outcome |
| This compound + Doxorubicin | Cardiomyocytes | NAD+ Levels | This compound prevents doxorubicin-induced NAD+ decline. |
Experimental Protocol: NAD+ Level Measurement in Doxorubicin-Treated Cells
-
Cell Culture: Cardiomyocytes are cultured in standard media.
-
Treatment: Cells are treated with doxorubicin (specific concentration and duration as per experimental design) in the presence or absence of this compound (compound 78c).
-
NAD+ Extraction: Intracellular NAD+ is extracted using an acid extraction method. Briefly, cell pellets are resuspended in 0.6 M perchloric acid and subjected to freeze-thaw cycles. The supernatant is then neutralized with 3 M potassium hydroxide.
-
Quantification: NAD+ levels are quantified using a commercially available NAD/NADH assay kit, which utilizes an enzymatic cycling reaction. The absorbance is measured at the appropriate wavelength, and NAD+ concentration is calculated based on a standard curve and normalized to protein concentration.
Signaling Pathway: Doxorubicin-Induced NAD+ Depletion and Rescue by this compound
Caption: Doxorubicin upregulates CD38, leading to NAD+ depletion and toxicity. This compound blocks this effect.
Synergy with PARP Inhibitors
A potential synergistic interaction has been identified between this compound and Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib. Both CD38 and PARPs utilize NAD+ as a substrate. The combination of inhibitors for both enzymes has been shown to have an additive effect on increasing cellular NAD+ levels. This NAD+ boost could potentially enhance the efficacy of PARP inhibitors, which rely on the depletion of NAD+ in cancer cells with deficient DNA repair mechanisms.
Experimental Data Summary
| Combination Therapy | Cell Line | Parameter Measured | Outcome |
| This compound + Olaparib | Mouse Embryonic Fibroblasts | Cellular NAD+ Levels | Additive increase in cellular NAD+ levels. |
Experimental Protocol: Cellular NAD+ Measurement with Combined Inhibition
-
Cell Culture: Mouse embryonic fibroblasts (MEFs) are cultured under standard conditions.
-
Treatment: Cells are treated with this compound (compound 78c), the PARP inhibitor olaparib, or a combination of both for a specified duration.
-
NAD+ Extraction and Quantification: The protocol for NAD+ extraction and quantification is similar to the one described for the doxorubicin combination, utilizing an acid extraction method followed by an enzymatic cycling assay.
Logical Relationship: Additive Effect on NAD+ Levels
Caption: Both CD38 and PARP consume NAD+. Inhibition of both pathways leads to an additive increase in cellular NAD+.
Future Directions and Conclusion
While the current preclinical data primarily highlight the metabolic synergy of this compound with doxorubicin and PARP inhibitors, further research is warranted to explore the direct anti-cancer outcomes of these combinations. Future studies should focus on:
-
Quantitative analysis of synergistic cytotoxicity: Determining the Combination Index (CI) in various cancer cell lines to confirm synergy.
-
In vivo tumor models: Evaluating the efficacy of combination therapies in reducing tumor growth and improving survival in animal models.
-
Mechanism of action: Elucidating the detailed molecular pathways through which combined inhibition leads to enhanced anti-tumor effects, including apoptosis and cell cycle arrest.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for CD38 Inhibitor 1
Researchers and laboratory professionals handling CD38 inhibitor 1 are responsible for its safe disposal to protect both personnel and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with general laboratory safety protocols and specific information from its Safety Data Sheet (SDS). Adherence to these procedures is critical for maintaining a safe research environment and ensuring regulatory compliance.
Hazard Profile of this compound
Before handling or disposing of this compound, it is essential to be aware of its hazard classifications.[1] This information dictates the necessary safety precautions and the appropriate disposal route.
| Hazard Classification | Description | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Data sourced from the MedChemExpress Safety Data Sheet for this compound.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or down the drain.[2][3] The following protocol outlines the necessary steps for its safe disposal.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes:
-
Safety goggles with side-shields to protect from splashes.[1]
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat or other protective clothing.
-
In cases of potential aerosol or dust formation, a suitable respirator should be used.
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound powder and any materials contaminated with the solid (e.g., weighing boats, contaminated paper towels) in a dedicated, properly labeled hazardous waste container.
-
The container must be chemically compatible with the substance and have a secure, leak-proof closure.
-
-
Liquid Waste:
-
Collect solutions of this compound (e.g., in DMSO) and contaminated solvents in a separate, dedicated liquid hazardous waste container.
-
Do not mix with incompatible chemicals.
-
Ensure the container is clearly labeled with the contents, including the solvent used.
-
-
Sharps Waste:
-
Any sharps contaminated with this compound, such as needles or broken glass, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any solvents present.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first piece of waste was placed in the container).
-
The laboratory or principal investigator's name and contact information.
-
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated.
-
Keep containers securely closed except when adding waste.
-
Provide secondary containment to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste in the satellite accumulation area.
5. Requesting Waste Pickup:
-
Once a waste container is full or has been in accumulation for the maximum allowed time (often six months, but check local regulations), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Emergency Procedures for Spills
In the event of a spill of this compound, follow these steps:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don the appropriate PPE as described above.
-
Contain and Absorb: For liquid spills, absorb the solution with an inert, liquid-binding material such as diatomite or universal binders. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Decontaminate: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
-
Dispose of Cleanup Materials: Collect all contaminated cleanup materials in a sealed, labeled hazardous waste container for disposal.
-
Report: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment. Always consult your institution's specific waste disposal guidelines and the most current Safety Data Sheet for the compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
